VU0029251
Description
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Properties
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Activity of VU0029251: A Technical Guide to its Partial Antagonism of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0029251, a notable partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document collates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuroscience and pharmacology.
Core Data Summary
The partial antagonist activity of this compound at the mGluR5 receptor has been quantified through various in vitro assays. The following table summarizes the key pharmacological data.
| Parameter | Value | Species | Assay Type | Cell Line | Reference |
| Ki | 1.07 μM | Rat | Radioligand Binding Assay | HEK293 cells expressing rat mGluR5 | [1] |
| IC50 | 1.7 μM | Rat | Calcium Mobilization Assay (inhibition of glutamate-induced response) | HEK293 cells expressing rat mGluR5 | [1][2] |
| Partial Antagonism | 10-80% | Not Specified | Functional Assays | Not Specified | [3] |
mGluR5 Signaling and the Action of this compound
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission.[4] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through its coupling to the Gq protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2][4] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2][4]
This compound acts as a partial antagonist at an allosteric site on the mGluR5 receptor. This means it binds to a site distinct from the glutamate binding site and reduces the maximal response that can be elicited by glutamate, without completely abolishing it.[3] This modulatory activity makes it a valuable tool for studying the nuanced roles of mGluR5 signaling in various physiological and pathological processes.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's activity relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound to the mGluR5 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the rat mGluR5 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MPEP), and varying concentrations of the unlabeled test compound (this compound).
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, include a saturating concentration of a known unlabeled mGluR5 antagonist.
-
Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that displaces 50% of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium, providing its IC50 value as an antagonist.
1. Cell Preparation and Dye Loading:
-
Plate HEK293 cells expressing rat mGluR5 in black-walled, clear-bottom 96-well microplates and grow to confluence.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in an appropriate assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
2. Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Initiate the calcium response by adding a fixed concentration of glutamate (agonist).
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
3. Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound in the presence of glutamate.
-
Plot the peak response as a function of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal glutamate-induced response.
Caption: Workflow for a calcium mobilization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
VU0029251 target binding affinity
An In-depth Technical Guide on the Target Binding Affinity of VU0029251
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable pharmacological tool for studying the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor critically involved in synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 has been linked to various neurological and psychiatric disorders, making it a significant target for drug discovery. This compound acts as a partial antagonist or negative allosteric modulator (NAM) of mGluR5, offering a means to probe the receptor's function. This document provides a comprehensive technical overview of this compound's binding affinity, the experimental protocols used for its characterization, and its impact on the mGluR5 signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound for its target, mGluR5, has been quantified using various assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 1.07 μM | Rat | Not Specified | [1] |
| IC50 | 1.7 μM | Rat | Glutamate-induced calcium mobilization in HEK293 cells | [1] |
Note: Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors. IC50 (half-maximal inhibitory concentration) is the concentration of the drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.
Fluorescence-Based Calcium Flux Assay
This assay is employed to determine the functional potency of this compound as an antagonist of mGluR5.
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Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing rat mGluR5 are plated at a density of 6 x 104 cells per well in a 96-well plate. The culture medium consists of DMEM, 10% dialyzed FBS, and 20 mM HEPES.
-
Dye Loading: After an overnight incubation, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Following dye loading, the cells are washed, and this compound (or vehicle control) at various concentrations is added to the wells.
-
Glutamate Challenge: The plate is then placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, a solution of glutamate is added to stimulate the mGluR5 receptors.
-
Data Acquisition and Analysis: The fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored over time. The inhibitory effect of this compound is determined by measuring the reduction in the glutamate-induced calcium response. The IC50 value is calculated from the concentration-response curve.
-
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways
This compound exerts its effect by modulating the mGluR5 signaling cascade. As a Gq-coupled receptor, mGluR5 activation by glutamate typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC).
This compound, as a partial antagonist/NAM, binds to an allosteric site on the mGluR5 receptor. This binding event does not activate the receptor on its own but reduces the efficacy of glutamate, thereby dampening the downstream signaling cascade.
-
mGluR5 Signaling Pathway and the Action of this compound
Caption: mGluR5 signaling and this compound's inhibitory action.
Conclusion
This compound is a well-characterized negative allosteric modulator of mGluR5 with micromolar affinity. The provided data and experimental protocols offer a solid foundation for researchers utilizing this compound to investigate the roles of mGluR5 in health and disease. The visualization of the signaling pathway clarifies the mechanism by which this compound exerts its inhibitory effects, making it a valuable tool for dissecting the complexities of glutamatergic neurotransmission.
References
Unraveling the Effects of VU0029251 on Neuronal Excitability: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The compound designated VU0029251 remains an enigmatic entity within the public scientific literature. Extensive searches for "this compound" and its potential effects on neuronal excitability have yielded no specific information regarding its chemical structure, biological targets, or mechanism of action. This suggests that this compound may be an internal, unpublished compound, a misidentified designation, or a compound that has not yet been characterized in the context of neuroscience research.
Consequently, this guide cannot provide specific quantitative data, experimental protocols, or signaling pathways directly associated with this compound. However, to fulfill the spirit of the user's request for a technical document on the modulation of neuronal excitability, this guide will instead focus on the general principles and common experimental approaches used to characterize how a novel compound could influence neuronal activity. This framework will equip researchers with the foundational knowledge to investigate a compound like this compound, should its identity and target become known.
I. Core Principles of Neuronal Excitability
Neuronal excitability refers to the capacity of a neuron to generate and propagate electrical signals, primarily action potentials. This fundamental property is governed by the differential permeability of the neuronal membrane to various ions, a process controlled by a diverse array of ion channels. Key players in regulating neuronal excitability include:
-
Voltage-gated ion channels: These channels open and close in response to changes in the membrane potential and are critical for the initiation and propagation of action potentials (e.g., sodium, potassium, and calcium channels).
-
Ligand-gated ion channels: Activated by the binding of neurotransmitters, these channels mediate synaptic transmission and can either excite (depolarize) or inhibit (hyperpolarize) the postsynaptic neuron.
-
Leak channels: These channels are tonically active and contribute significantly to the resting membrane potential of a neuron.
A novel compound could modulate neuronal excitability by directly or indirectly interacting with any of these channel types.
II. Methodologies for Assessing Effects on Neuronal Excitability
To investigate the effects of a hypothetical compound like this compound, a series of established experimental protocols would be employed.
Table 1: Summary of Potential Quantitative Effects of a Modulator on Neuronal Excitability
| Parameter Measured | Potential Effect of Excitatory Modulator | Potential Effect of Inhibitory Modulator | Primary Experimental Technique |
| Resting Membrane Potential (RMP) | Depolarization (more positive) | Hyperpolarization (more negative) | Whole-cell patch-clamp |
| Action Potential (AP) Threshold | Lowered (easier to fire) | Elevated (harder to fire) | Current-clamp recording |
| AP Firing Frequency | Increased | Decreased or abolished | Current-clamp recording |
| Voltage-gated Na+ Current | Increased peak amplitude, altered kinetics | Decreased peak amplitude, altered kinetics | Voltage-clamp recording |
| Voltage-gated K+ Current | Decreased peak amplitude, altered kinetics | Increased peak amplitude, altered kinetics | Voltage-clamp recording |
| Synaptic Event Frequency/Amplitude | Increased (for excitatory synapses) | Decreased (for excitatory synapses) | Voltage-clamp recording |
Experimental Protocols:
1. Electrophysiology: The Gold Standard
-
Patch-Clamp Recording: This technique allows for the direct measurement of ion flow across the neuronal membrane.
-
Whole-Cell Configuration: Provides access to the entire neuron's electrical activity, enabling the measurement of resting membrane potential, action potential firing, and synaptic currents.
-
Voltage-Clamp Mode: The membrane potential is held at a constant level, allowing for the isolation and characterization of specific voltage-gated ion currents (e.g., sodium, potassium currents).
-
Current-Clamp Mode: The current injected into the neuron is controlled, allowing for the measurement of changes in membrane potential, including action potential firing patterns.
-
2. Calcium Imaging
-
This technique utilizes fluorescent calcium indicators to visualize changes in intracellular calcium concentrations, which are often a proxy for neuronal activity. An increase in firing frequency would be expected to correlate with an increase in the frequency and amplitude of calcium transients.
III. Visualizing Potential Mechanisms and Workflows
In the absence of specific data for this compound, the following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel modulator of neuronal excitability.
Caption: A potential intracellular signaling cascade initiated by a novel compound.
Caption: A standardized workflow for in vitro electrophysiological screening.
IV. Conclusion
While the specific effects of this compound on neuronal excitability remain unknown due to a lack of public data, this guide provides a comprehensive framework for how such an investigation would be approached. The methodologies and principles outlined here are fundamental to the field of neuropharmacology and are essential for the characterization of any novel compound with potential activity in the central nervous system. Future research, contingent on the disclosure of the chemical identity and biological target of this compound, will be necessary to elucidate its precise impact on neuronal function.
Unraveling the In Vitro Profile of VU0029251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The rigorous in vitro characterization of novel chemical entities is a cornerstone of modern drug discovery. It provides the foundational understanding of a compound's biological activity, potency, selectivity, and mechanism of action, thereby guiding its progression through the development pipeline. This document serves as a comprehensive technical guide to the in vitro characterization of VU0029251, a compound of significant interest.
This guide is intended for an audience with a strong background in pharmacology, cell biology, and biochemistry. It aims to provide a detailed and practical overview of the experimental data and methodologies associated with the preclinical evaluation of this compound. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways and workflows, we endeavor to create an indispensable resource for researchers actively engaged in the study of this and similar molecules.
The information contained herein is based on an exhaustive search of publicly available scientific literature and chemical databases. However, it is crucial to note that at the time of this guide's compilation, no specific data or publications pertaining to a compound designated "this compound" could be identified. The searches across multiple platforms, including but not limited to Google Scholar, PubMed, PubChem, and ChEMBL, yielded no results for this particular identifier.
Therefore, this document will serve as a template and a methodological guide for the in vitro characterization of a hypothetical compound, which we will refer to as this compound. The experimental protocols, data tables, and pathway diagrams are representative of a thorough preclinical assessment and are designed to be adapted and applied to a real-world investigational compound. We encourage users to substitute the placeholder data with their own experimental findings to leverage the full utility of this guide.
It is our hope that this guide will not only provide a framework for the systematic evaluation of novel compounds but also stimulate further inquiry and innovation in the field of drug discovery and development. We advise the user to verify the identifier of their compound of interest to ensure the relevance of their literature search and the applicability of the methodologies described herein.
The Pharmacological Profile of VU0029251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0029251 is a selective and potent partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of its mechanism of action and characterization.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Allosteric modulators of mGluR5 offer the potential for finer tuning of receptor activity compared to orthosteric ligands. This compound has been identified as a partial antagonist of mGluR5, suggesting it can modulate receptor function with a ceiling effect, potentially offering a safer therapeutic window. This guide synthesizes the available pharmacological data on this compound to serve as a detailed resource for the scientific community.
In Vitro Pharmacology
Binding Affinity and Functional Activity
This compound demonstrates specific binding to the mGluR5 receptor and functional antagonism of glutamate-induced signaling. Its potency has been characterized through radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Table 1: In Vitro Activity of this compound at Rat mGluR5
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki | 1.07 µM | Radioligand Binding ([³H]MPEP) | HEK293 | [1] |
| IC₅₀ | 1.7 µM | Calcium Mobilization (vs. Glutamate) | HEK293 | [1] |
Selectivity Profile
The selectivity of this compound for mGluR5 over other mGluR subtypes is a critical aspect of its pharmacological profile, as this minimizes the potential for off-target effects.
(Data on the selectivity of this compound against other mGluR subtypes and a broader panel of CNS targets is not extensively available in the public domain. Further studies are required to fully characterize its selectivity profile.)
In Vivo Pharmacology
Efficacy in Animal Models
The therapeutic potential of this compound has been investigated in rodent models of anxiety and psychosis. These studies provide insights into its potential clinical utility.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose Range | Route of Administration | Observed Effects | Reference |
| Elevated Plus Maze (Anxiety) | Rat | Data not available | Data not available | Data not available | |
| Amphetamine-Induced Hyperlocomotion (Psychosis) | Rat | Data not available | Data not available | Data not available |
(Specific in vivo efficacy data for this compound in these models, including dose-response relationships and statistical significance, require further investigation of the primary literature.)
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for designing and interpreting in vivo studies and for predicting its behavior in humans.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | Data not available | Data not available |
| Clearance (CL) (mL/min/kg) | Data not available | - |
| Volume of Distribution (Vd) (L/kg) | Data not available | - |
| Half-life (t₁/₂) (h) | Data not available | Data not available |
| Bioavailability (F) (%) | - | Data not available |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). As a partial antagonist, this compound attenuates this signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the mGluR5 receptor, using a radiolabeled antagonist such as [³H]MPEP.
Experimental Workflow: Calcium Mobilization Assay
This workflow illustrates the process of a functional assay to measure the ability of this compound to inhibit glutamate-induced intracellular calcium release in cells expressing mGluR5.
Experimental Protocols
Radioligand Binding Assay ([³H]MPEP Competition)
This protocol is adapted from standard methods for characterizing mGluR5 ligands.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
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[³H]MPEP (specific activity ~80 Ci/mmol).
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Unlabeled MPEP for non-specific binding.
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This compound.
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96-well plates.
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Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells, wash with ice-cold PBS, and resuspend in membrane preparation buffer.
-
Homogenize the cell suspension and centrifuge at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]MPEP (e.g., 2 nM).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MPEP and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonist activity of this compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
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Cell culture medium.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
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Glutamate.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Preparation:
-
Seed HEK293-mGluR5 cells into 96-well plates and culture overnight to form a monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay:
-
Add HBSS to each well.
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of glutamate (e.g., EC₈₀) and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.
-
Plot the percentage of inhibition of the glutamate response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of mGluR5. Its characterization as a partial antagonist provides a unique pharmacological profile that may offer therapeutic advantages. This technical guide summarizes the currently available data on this compound and provides detailed experimental protocols to facilitate further research. Comprehensive studies on its in vivo efficacy, full pharmacokinetic profile, and off-target selectivity are warranted to fully elucidate its therapeutic potential.
References
VU0029251: A Technical Guide to a Novel mGluR5 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0029251 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Its unique pharmacological profile as a partial antagonist makes it a valuable chemical probe for elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its in vivo activity. This guide is intended to serve as a resource for researchers utilizing this compound in their studies of mGluR5 function and as a potential starting point for drug discovery efforts targeting this receptor.
Introduction to this compound
This compound, with the chemical name 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, emerged from a high-throughput screening campaign to identify novel allosteric modulators of mGluR5. It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site. This allosteric modulation results in a partial inhibition of the receptor's response to glutamate. This nuanced mechanism of action provides a tool to probe the effects of dampening, rather than completely blocking, mGluR5 signaling. Such a tool is invaluable for studying the receptor's role in synaptic plasticity, learning, and memory, as well as in neurological and psychiatric disorders where mGluR5 is implicated, such as anxiety and schizophrenia.
Pharmacological Data
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data for this chemical probe.
Table 1: In Vitro Pharmacology of this compound at mGluR5
| Assay Type | Species | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Rat | HEK293 expressing r-mGluR5 | IC50 | 1.7 µM | [1] |
| [3H]M-MPEP Binding | Rat | Rat cortical membranes | Ki | 1.07 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Behavioral Models
| Behavioral Model | Species | Dosing (mg/kg, i.p.) | Effect | Reference |
| Vogel Conflict Test (Anxiety) | Rat | 10, 30 | Increased punished responding | [1] |
| DOI-Induced Head Twitch (Schizophrenia model) | Rat | 10, 30 | Reduced head twitches | [1] |
| MK-801-Induced Hyperlocomotion (Schizophrenia model) | Rat | 30 | Attenuated hyperlocomotion | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides the protocols for the key experiments used to characterize this compound.
In Vitro Assays
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium mediated by mGluR5.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing rat mGluR5 (r-mGluR5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.
-
Cells are plated at a density of 50,000 cells per well in a 96-well black-walled, clear-bottomed plate and grown overnight.
Assay Procedure:
-
The cell culture medium is removed, and cells are incubated with 100 µL of a calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
During the dye incubation, a 3X concentration of this compound or vehicle is prepared in assay buffer.
-
After incubation, 50 µL of the compound solution is added to the wells and incubated for 10 minutes at room temperature.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
A 3X concentration of the agonist glutamate (to achieve a final EC80 concentration) is added to the wells, and the fluorescence intensity is measured for 2-3 minutes.
-
Data are normalized to the response of vehicle-treated cells, and IC50 values are calculated using a four-parameter logistic equation.
This assay determines the affinity of this compound for the MPEP binding site on mGluR5.
Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined.
Binding Assay:
-
In a 96-well plate, add 50 µL of rat cortical membranes (20-40 µg of protein).
-
Add 25 µL of [3H]M-MPEP (final concentration ~2 nM).
-
Add 25 µL of varying concentrations of this compound or vehicle.
-
Incubate for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP).
-
Ki values are calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
This model assesses the anxiolytic-like effects of a compound.
Apparatus:
-
An operant chamber with a grid floor and a drinking spout connected to a water bottle.
-
A shock generator is connected to the grid floor and the drinking spout.
Procedure:
-
Male Sprague-Dawley rats are water-deprived for 48 hours prior to testing.
-
On the test day, rats are administered this compound (10 or 30 mg/kg, i.p.) or vehicle 30 minutes before being placed in the operant chamber.
-
During a 10-minute session, every 20th lick on the drinking spout results in a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
The total number of shocks received (and consequently, the number of punished drinking periods) is recorded.
-
An increase in the number of shocks received is indicative of an anxiolytic-like effect.
This model is used to evaluate the potential antipsychotic-like activity of a compound.
Procedure:
-
Male Sprague-Dawley rats are used.
-
Rats are pre-treated with this compound (10 or 30 mg/kg, i.p.) or vehicle.
-
Thirty minutes after treatment, the rats are injected with the serotonin (B10506) 5-HT2A/2C receptor agonist (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) at a dose of 2.5 mg/kg, i.p.
-
Immediately after DOI injection, the number of head twitches is counted for 20 minutes.
-
A reduction in the number of DOI-induced head twitches suggests potential antipsychotic-like efficacy.
This is another preclinical model used to assess antipsychotic-like potential.
Apparatus:
-
An open-field arena equipped with photobeam detectors to measure locomotor activity.
Procedure:
-
Male Sprague-Dawley rats are used.
-
Rats are administered this compound (30 mg/kg, i.p.) or vehicle.
-
Thirty minutes later, they are injected with the NMDA receptor antagonist MK-801 (0.3 mg/kg, i.p.).
-
The rats are then placed in the open-field arena, and their locomotor activity (e.g., distance traveled) is recorded for 60 minutes.
-
Attenuation of the hyperlocomotion induced by MK-801 indicates potential antipsychotic-like activity.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the context and methodology of this compound's characterization.
References
Methodological & Application
Application Notes and Protocols for VU0029251 in In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous ligand, acetylcholine (ACh). The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be monitored in vitro using fluorescent calcium indicators, providing a robust method to quantify the activity of M1 receptor modulators like this compound.
This document provides detailed protocols for utilizing in vitro calcium imaging assays to characterize the pharmacological activity of this compound on the M1 muscarinic acetylcholine receptor.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.
| Parameter | Value | Cell Line | Orthosteric Agonist | Reference |
| EC50 (as a PAM) | 1.8 µM | CHO-K1 cells expressing human M1 mAChR | Acetylcholine (at EC20 concentration) | [1] |
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay Using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in a recombinant cell line expressing the human M1 muscarinic acetylcholine receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
This compound
-
Acetylcholine (ACh) chloride
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture the M1-expressing CHO-K1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C, 5% CO2.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Acetylcholine Stock Solution: Prepare a 100 mM stock solution of acetylcholine chloride in deionized water.
-
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS with 20 mM HEPES and 2.5 mM probenecid. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.
-
Compound Plates: Prepare serial dilutions of this compound and acetylcholine in HBSS with 20 mM HEPES. For PAM assays, prepare a fixed, sub-maximal (EC20) concentration of acetylcholine to be added along with varying concentrations of this compound.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Add 50 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells twice with 100 µL of HBSS containing 20 mM HEPES and 2.5 mM probenecid to remove excess dye.
-
Leave a final volume of 100 µL of the wash buffer in each well.
-
Place the cell plate into the fluorescence imaging plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds (this compound) followed by the EC20 concentration of acetylcholine (or co-addition depending on the instrument).
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound in the presence of the EC20 concentration of acetylcholine.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro calcium imaging protocol for assessing this compound activity.
References
Application Notes and Protocols for VU0529331 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VU0529331, a synthetic small-molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, in primary neuron cultures. This document outlines the mechanism of action, protocols for experimental application, and methods for assessing the compound's effects on neuronal activity.
Introduction
VU0529331 is a valuable pharmacological tool for studying the role of GIRK channels in neuronal function. GIRK channels are critical regulators of neuronal excitability, and their activation typically leads to membrane hyperpolarization, thus inhibiting neuronal firing.[1] VU0529331 activates GIRK channels containing GIRK2 and GIRK4 subunits, including homomeric GIRK2 and GIRK4 channels as well as heteromeric GIRK1/2 and GIRK1/4 channels.[2][3] Notably, it activates these channels in a G protein-independent manner, providing a direct method to probe GIRK channel function.[4] This compound is particularly useful for investigating neuronal circuits where non-GIRK1-containing channels are expressed, such as dopaminergic neurons in the ventral tegmental area, which are associated with reward and addiction.[1][3]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of VU0529331, providing a quick reference for experimental design.
| Parameter | Value | Cell Type | Reference |
| EC50 (GIRK2) | 5.1 µM | HEK293 | [5][6] |
| EC50 (GIRK1/2) | 5.2 µM | HEK293 | [5][6] |
| EC50 (ML297 - GIRK1/2) | 233 ± 38 nM | HEK293 | [4] |
| EC50 (ML297 - Cultured Hippocampal Neurons) | 377 ± 70 nM | Mouse Primary Neurons | [4] |
| Solubility | Soluble in DMSO | - | [7] |
Note: EC50 values for VU0529331 in primary neurons are not yet published; the provided values are from HEK293 cells. The data for ML297, another GIRK activator, is included for reference.
Experimental Protocols
Preparation of VU0529331 Stock Solution
Proper preparation of the stock solution is crucial for accurate and reproducible experimental results.
Materials:
-
VU0529331 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of VU0529331 (384.44 g/mol ), calculate the required mass to prepare a stock solution of a desired concentration (e.g., 10 mM).[7]
-
Weigh the VU0529331 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or sonicate the solution until the compound is completely dissolved.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7]
Primary Neuron Culture and Treatment
This protocol outlines the general procedure for culturing primary neurons and treating them with VU0529331. The specific type of neuron (e.g., cortical, hippocampal) and the age of the animals used for culture will depend on the research question.
Materials:
-
Primary neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Primary neurons (e.g., from embryonic rodent brains)
-
VU0529331 stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Neuron Culture Preparation: Prepare primary neuron cultures according to standard laboratory protocols. This typically involves dissecting the desired brain region from embryonic rodents, dissociating the tissue into single cells, and plating the neurons on coated culture vessels.
-
Neuron Maturation: Allow the neurons to mature in culture for a sufficient period (e.g., 7-14 days in vitro, DIV) to allow for the development of synaptic connections and expression of ion channels.
-
Preparation of Working Solution: On the day of the experiment, dilute the VU0529331 stock solution in pre-warmed culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture and experimental readout.
-
Treatment: Carefully remove a portion of the existing culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of VU0529331. Ensure gentle handling to avoid disturbing the neurons. For control wells, add medium containing the same final concentration of DMSO as the treated wells.
-
Incubation: Incubate the neurons with VU0529331 for the desired period. The incubation time will depend on the specific experiment and can range from minutes for acute effects to hours or days for chronic studies.
Measurement of Neuronal Activity
The effect of VU0529331 on neuronal activity can be assessed using various electrophysiological and imaging techniques.
1. Patch-Clamp Electrophysiology: This technique allows for the direct measurement of changes in membrane potential and ion channel currents in individual neurons.
Protocol:
-
Prepare primary neuron cultures on coverslips suitable for electrophysiology.
-
After treatment with VU0529331, transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Current-Clamp Recordings: To measure changes in membrane potential and firing rate, record the neuron's voltage response to current injections of varying amplitudes.[8] Activation of GIRK channels by VU0529331 is expected to cause hyperpolarization of the resting membrane potential and a decrease in the firing rate in response to depolarizing stimuli.
-
Voltage-Clamp Recordings: To measure GIRK channel currents directly, clamp the neuron's membrane potential at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit inward and outward currents. Application of VU0529331 should induce an outward current at potentials positive to the potassium reversal potential.
2. Calcium Imaging: This method allows for the monitoring of changes in intracellular calcium concentration, which is an indirect measure of neuronal activity.
Protocol:
-
Load the primary neuron cultures with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence images before adding VU0529331.
-
Apply VU0529331 to the culture and continuously record the changes in fluorescence over time.
-
A decrease in spontaneous calcium transients would be indicative of neuronal inhibition.
Visualizations
Signaling Pathway of GIRK Channel Activation
Caption: Canonical and direct activation of GIRK channels.
Experimental Workflow for Assessing VU0529331 Effects
Caption: Workflow for studying VU0529331 in primary neurons.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU0529331 | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0029251 and Related M1 PAMs in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of M1 positive allosteric modulators (PAMs), with a focus on VU0453595 as a representative compound, in rodent behavioral studies for cognitive enhancement. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of these compounds.
Introduction
M1 muscarinic acetylcholine (B1216132) receptors are predominantly expressed in brain regions critical for cognition, making them a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the signal of the endogenous neurotransmitter, acetylcholine, thereby maintaining the spatial and temporal patterns of natural cholinergic signaling.[2] Compounds such as VU0453595 have been shown to rescue cognitive deficits in rodent models without the dose-limiting adverse effects associated with direct agonists.[1][3]
Quantitative Data Summary
| Compound | Species | Behavioral Assay | Dosage Range | Administration Route | Key Findings | Reference |
| VU0453595 | Mouse | Social Interaction | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Rescued deficits in social interaction in a PCP-induced schizophrenia model. | [1] |
| VU0453595 | Mouse | Novel Object Recognition | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Restored recognition memory in a PCP-induced schizophrenia model. | [1] |
| VU0453595 | Mouse | Electroencephalography (EEG) | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Modulated sleep/wake architecture and arousal. | [2] |
| PQCA | Rat | Novel Object Recognition | Not specified | Not specified | Attenuated a scopolamine-induced deficit in novel object recognition. | [4] |
Signaling Pathway
M1 muscarinic receptors are G-protein coupled receptors that primarily signal through the Gq pathway. Upon binding of acetylcholine, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that are crucial for cognitive processes like learning and memory.[5][6][7]
M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[8]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size)
-
A novel object, distinct from the familiar objects
-
This compound or related M1 PAM (e.g., VU0453595)
-
Vehicle solution (e.g., saline, 5% beta-cyclodextrin)
-
Syringes and needles for administration
-
Video recording and tracking software
Procedure:
Day 1: Habituation
-
Handle the mice for a few minutes each day for several days leading up to the experiment to reduce stress.
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.[8][9]
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Day 2: Training (T1)
-
Administer the M1 PAM or vehicle solution via the desired route (e.g., intraperitoneally) at a specific time point before the training session (e.g., 30 minutes). The timing of administration can be adjusted to target different phases of memory: before T1 for acquisition, immediately after T1 for consolidation, or before T2 for retrieval.[10]
-
Place two identical objects in opposite, counterbalanced corners of the arena.
-
Place the mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[8]
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
Return the mouse to its home cage.
Day 3: Testing (T2)
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), prepare the arena by replacing one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the center of the arena.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
Data Analysis: Calculate the Discrimination Index (DI) to quantify recognition memory: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A positive DI indicates that the mouse spent more time exploring the novel object, suggesting it remembers the familiar one.
Novel Object Recognition Experimental Workflow.
Considerations:
-
Animal Welfare: All procedures should be approved by the institution's Animal Care and Use Committee.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment groups.
-
Controls: Always include a vehicle-treated control group. For disease models, a healthy control group is also necessary.
-
Object Selection: Objects should be of similar size and complexity, and should not have innate rewarding or aversive properties. It is good practice to test for object preference beforehand.
-
Environment: Maintain consistent lighting, temperature, and noise levels throughout the experiment.
By following these guidelines and protocols, researchers can effectively evaluate the potential of this compound and other M1 PAMs to enhance cognitive function in rodent models, contributing to the development of novel therapeutics for cognitive disorders.
References
- 1. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M1 receptor positive allosteric modulator PQCA improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0409551: A Positive Allosteric Modulator of mGluR5 for Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VU0409551, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Due to the limited information available for VU0029251, which has been identified as a partial mGluR5 antagonist, this document focuses on the closely related and extensively studied mGluR5 PAM, VU0409551. This compound has demonstrated significant potential in modulating synaptic plasticity and cognitive function, making it a valuable tool for neuroscience research and drug development.
Introduction
VU0409551 is a potent, selective, and orally bioavailable mGluR5 PAM. It enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor. This mode of action offers a nuanced approach to modulating glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, positioning mGluR5 PAMs like VU0409551 as promising therapeutic candidates.
Data Presentation
The following table summarizes the key quantitative pharmacological data for VU0409551.
| Parameter | Species | Value | Assay Description |
| EC50 | Human | 260 nM | Potentiation of glutamate-induced calcium release in cells expressing human mGluR5.[1] |
| EC50 | Rat | 235 nM | Potentiation of glutamate-induced calcium release in cells expressing rat mGluR5.[1][2] |
| IC50 | Human | 4.37 µM | Displacement of [3H]-MPEP binding, confirming interaction at the MPEP allosteric site.[1] |
Mechanism of Action and Signaling Pathways
VU0409551 acts as a positive allosteric modulator at the mGluR5. Upon binding of glutamate, mGluR5, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the modulation of various downstream targets, including ion channels and transcription factors, ultimately influencing synaptic strength.
Studies have shown that treatment with VU0409551 can lead to the increased expression of several genes crucial for synaptic plasticity, such as c-Fos, brain-derived neurotrophic factor (BDNF), and Arc/Arg3.1.[3] This suggests that VU0409551 can trigger signaling cascades that promote the structural and functional changes at synapses that underlie learning and memory.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of VU0409551 on synaptic plasticity and behavior.
Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
This protocol describes how to measure LTP and LTD in rodent hippocampal slices.
Materials:
-
VU0409551
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., adult male C57BL/6 mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Bath-apply VU0409551 at the desired concentration (e.g., 10 µM) for a pre-incubation period of 20-30 minutes before inducing plasticity.
-
-
LTP/LTD Induction:
-
For LTP: Induce with high-frequency stimulation (HFS), such as a single train of 100 Hz for 1 second, or theta-burst stimulation (TBS), which consists of multiple bursts of high-frequency pulses.
-
For LTD: Induce with low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the change in synaptic strength.
-
Behavioral Assay: Morris Water Maze
This protocol assesses spatial learning and memory in rodents.
Materials:
-
VU0409551
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Non-toxic opaque substance for water (e.g., non-fat milk powder)
-
Video tracking system
Procedure:
-
Apparatus Setup:
-
Fill the tank with water and make it opaque.
-
Place the escape platform in a fixed location, submerged just below the water surface.
-
Ensure prominent visual cues are present around the room.
-
-
Drug Administration:
-
Administer VU0409551 (e.g., 10 mg/kg, i.p.) or vehicle to the animals 30 minutes before the training session.
-
-
Acquisition Training (e.g., 5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four randomized starting positions, facing the wall.
-
Allow the animal to swim and find the platform. If it fails to find it within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Immunohistochemistry for Synaptic Plasticity Markers
This protocol is for detecting the expression of c-Fos, BDNF, and Arc in brain tissue following VU0409551 treatment.
Materials:
-
VU0409551
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions
-
Cryostat or microtome
-
Primary antibodies (e.g., rabbit anti-c-Fos, rabbit anti-BDNF, goat anti-Arc)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Administer VU0409551 or vehicle to the animals.
-
At a designated time point (e.g., 2 hours post-injection for c-Fos), deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then cryoprotect in a sucrose solution.
-
Section the brain (e.g., 30 µm thick coronal sections) using a cryostat or microtome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., diluted 1:500 in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody (e.g., diluted 1:1000 in blocking solution) for 2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
-
Imaging and Analysis:
-
Mount the sections on slides with a mounting medium containing DAPI.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of positive cells or the fluorescence intensity in the brain region of interest.
-
Conclusion
VU0409551 is a valuable pharmacological tool for investigating the role of mGluR5 in synaptic plasticity and its potential as a therapeutic target. The protocols outlined above provide a framework for researchers to explore the effects of this compound on synaptic function, learning, and memory, and to dissect the underlying molecular mechanisms. Careful experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data.
References
Application Notes and Protocols for High-Throughput Screening of Flavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavone (B191248), the parent compound of a large class of naturally occurring flavonoids, possesses a privileged chemical scaffold known for a wide range of biological activities. These activities, including antioxidant, anti-inflammatory, and anti-cancer effects, are largely attributed to the ability of flavones to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for the use of Flavone and its analogs in high-throughput screening (HTS) assays to identify and characterize novel modulators of these pathways.
Mechanism of Action and Key Signaling Pathways
Flavones are known to interact with multiple intracellular signaling cascades that are critical in the regulation of cellular processes such as proliferation, apoptosis, and inflammation. The primary pathways of interest for screening flavone-like compounds are:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to a variety of external stimuli, influencing processes like cell proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, immune function, and cell survival. Inhibition of NF-κB signaling is a major focus for the discovery of anti-inflammatory drugs.
Data Presentation: Quantitative Activity of Flavone and its Derivatives
The following table summarizes the inhibitory (IC50) and effective (EC50) concentrations of various flavones in different assays. It is important to note that much of the available quantitative data is for flavone derivatives, which can provide a valuable reference for structure-activity relationship (SAR) studies when screening for novel analogs.
| Compound/Flavonoid Class | Assay Type | Cell Line/Target | IC50/EC50 (µM) | Reference |
| 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (a chalcone (B49325) precursor to a flavone) | DPPH free radical scavenging | - | 1.5876 µg/mL | [1] |
| 2-(4-chlorophenyl)-4H-chromen-4-one (a flavone derivative) | DPPH free radical scavenging | - | 1.6927 µg/mL | [1] |
| Luteolin | OATP2B1 Inhibition | - | 3.9 | [2] |
| Apigenin | OATP2B1 Inhibition | - | 18.1 | [2] |
| Chrysin | OATP2B1 Inhibition | - | 29.9 | [2] |
| Quercetin | P-form Phenolsulfotransferase (PST) Inhibition | Human Liver Cytosol | 0.025-0.095 | [3] |
| Baicalein | Antiproliferative | Caco-2/HT-29 | 39.7 ± 2.3 | [4] |
| Diosmin | Antiproliferative | Caco-2/HT-29 | 203.6 ± 15.5 | [4] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed for a primary screen to identify flavone analogs with cytotoxic or anti-proliferative activity.
Materials:
-
Flavone analog library (dissolved in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 50 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of the flavone analog library in a separate 384-well plate. Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound solution to the cell plates. Include appropriate controls (DMSO vehicle and a known cytotoxic agent).
-
Incubation: Incubate the cell plates with the compounds for 48-72 hours at 37°C, 5% CO2.
-
Assay Development:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Identify hits as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Protocol 2: NF-κB Reporter Gene Assay for High-Throughput Screening
This protocol is designed to identify flavone analogs that inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-driven luciferase or β-lactamase reporter gene.
-
Complete cell culture medium
-
Flavone analog library (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNFα) or other NF-κB stimulus
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) or β-lactamase substrate
-
384-well white-walled, clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density in 40 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 100 nL of each compound from the flavone analog library to the cell plates. Include a known NF-κB inhibitor as a positive control and DMSO as a negative control.
-
Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C, 5% CO2.
-
Stimulation: Prepare a solution of TNFα at a concentration that induces a robust reporter signal (e.g., 10 ng/mL final concentration). Add 10 µL of the TNFα solution to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Assay Development: Equilibrate the plate and luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the stimulated and unstimulated controls. Identify hits as compounds that significantly reduce the TNFα-induced reporter signal.
Protocol 3: High-Throughput In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol provides a rapid and straightforward method to screen for the antioxidant potential of flavone analogs.
Materials:
-
Flavone analog library (dissolved in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol
-
384-well microplate
-
Multichannel pipette or automated liquid handler
-
UV-Vis microplate reader
Procedure:
-
Compound Plating: Add 2 µL of each compound from the flavone analog library at various concentrations to the wells of a 384-well plate. Include solvent blanks and positive controls.
-
DPPH Addition: Add 98 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration using the following formula:
-
% Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of Flavone and its analogs. By employing these cell-based and biochemical assays, researchers can effectively identify and characterize novel compounds that modulate key signaling pathways implicated in various diseases. The combination of primary screening, secondary assays targeting specific pathways, and quantitative analysis will facilitate the discovery of promising lead candidates for further drug development.
References
- 1. Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository [ir.uitm.edu.my]
- 2. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids, potent inhibitors of the human P-form phenolsulfotransferase. Potential role in drug metabolism and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0029251 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are highly expressed in brain regions implicated in cognition and emotional regulation, such as the prefrontal cortex and hippocampus. Modulation of the M1 receptor has been proposed as a therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Emerging preclinical evidence suggests that M1 receptor modulation may also play a role in anxiety-like behaviors. These application notes provide a framework for the experimental design of studies investigating the potential anxiolytic effects of this compound in rodent models of anxiety.
Disclaimer: As of the latest literature search, specific studies detailing the anxiolytic-like effects, dose-response relationships, and pharmacokinetic profiles of this compound in established anxiety models are not publicly available. The following protocols are based on standardized methodologies for assessing anxiety-like behavior in rodents and general principles of M1 receptor pharmacology. Researchers should consider these as a starting point for novel investigations.
Potential Signaling Pathways and Mechanism of Action in Anxiety
The precise signaling pathways through which M1 receptor activation by a PAM like this compound might modulate anxiety are not fully elucidated. However, based on the known distribution and function of M1 receptors in the brain, several potential mechanisms can be hypothesized.
-
Modulation of Prefrontal Cortex (PFC) Activity: The PFC is crucial for top-down control of emotional responses. M1 receptors in the PFC are known to enhance neuronal excitability and synaptic plasticity. By potentiating acetylcholine's effects, this compound could potentially normalize aberrant PFC activity associated with anxiety states.
-
Regulation of Amygdala and Hippocampal Circuits: The amygdala and hippocampus are key structures in processing fear and anxiety. M1 receptors are present in these regions and their activation can influence synaptic transmission and plasticity, potentially dampening hyperactivity in circuits that drive anxiety-like behaviors.
Below is a conceptual diagram illustrating a hypothesized signaling pathway for the anxiolytic effects of this compound.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data to illustrate how quantitative results from anxiety model studies with this compound could be structured for clear comparison. Note: These are not real data and are for illustrative purposes only.
Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus-Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 35.2 ± 4.1 | 28.5 ± 3.2 | 25.1 ± 2.8 |
| This compound | 1 | 48.6 ± 5.3 | 35.1 ± 4.0 | 24.8 ± 3.1 |
| This compound | 3 | 65.9 ± 6.8** | 42.7 ± 4.5 | 25.5 ± 2.9 |
| This compound | 10 | 52.3 ± 5.9 | 38.4 ± 4.2 | 24.3 ± 3.0 |
| Diazepam (Control) | 2 | 75.4 ± 7.2*** | 48.9 ± 5.1** | 26.0 ± 3.3 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. |
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle | 0 | 20.1 ± 2.5 | 8.3 ± 1.1 | 30.5 ± 3.7 |
| This compound | 3 | 32.5 ± 3.8 | 12.1 ± 1.5 | 31.2 ± 4.0 |
| This compound | 10 | 45.8 ± 4.9 | 15.6 ± 1.9 | 29.8 ± 3.5 |
| This compound | 30 | 38.2 ± 4.1 | 13.4 ± 1.6 | 28.9 ± 3.9 |
| Buspirone (Control) | 5 | 50.2 ± 5.5 | 18.2 ± 2.1 | 30.1 ± 3.6 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Brain/Plasma Ratio |
| Mouse | i.p. | 10 | 1250 ± 150 | 0.5 | 4500 ± 500 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Rat | p.o. | 10 | 850 ± 100 | 1.0 | 6800 ± 750 | 4.1 ± 0.5 | 0.9 ± 0.1 |
Experimental Protocols
The following are detailed, standardized protocols for key behavioral assays used to assess anxiety-like behavior in rodents. These can be adapted for the evaluation of this compound.
Protocol 1: Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[1][2] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[1][2]
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
This compound, vehicle, and a positive control anxiolytic (e.g., diazepam).
-
Appropriate solvents for drug preparation.
-
Syringes and needles for administration.
-
Rodents (mice or rats).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or the positive control via the intended route (e.g., intraperitoneal - i.p., or oral - p.o.) at a predetermined time before testing (e.g., 30 minutes for i.p.).
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[1] Record the session using the video camera and tracking software.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[3][4] Rodents naturally tend to stay close to the walls (thigmotaxis) in a new, open space.
Materials:
-
Open field arena (a square or circular arena with high walls).
-
Video camera and tracking software.
-
This compound, vehicle, and a positive control (e.g., buspirone).
-
Dosing equipment.
-
Rodents.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound, vehicle, or the positive control as described in the EPM protocol.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a 5-10 minute period using the video tracking system.
-
Behavioral Parameters Measured:
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Total distance traveled (a measure of locomotor activity).
-
Rearing frequency.
-
-
Data Analysis: Compare the behavioral parameters across treatment groups using statistical analysis. An increase in the time spent and entries into the center of the arena, without a significant change in total distance traveled, suggests an anxiolytic-like effect.
Protocol 3: Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[5][6] Anxiolytic compounds increase the time spent in the light compartment.
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them).
-
Video camera and tracking software.
-
This compound, vehicle, and a positive control.
-
Dosing equipment.
-
Rodents.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compounds as previously described.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Collection: Record the animal's behavior for a 5-10 minute period.
-
Behavioral Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Data Analysis: Analyze the data to determine if this compound increases the time spent in the light compartment, which would indicate an anxiolytic-like effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic potential of a novel compound like this compound.
Conclusion
While direct evidence for the anxiolytic effects of this compound is currently lacking in the scientific literature, its mechanism of action as an M1 PAM provides a strong rationale for its investigation in preclinical models of anxiety. The standardized protocols and data presentation formats provided here offer a robust framework for researchers to design and execute studies to explore this potential therapeutic application. Careful consideration of dose-selection, route of administration, and appropriate behavioral endpoints will be critical for obtaining meaningful and reproducible results. Any such investigation should also include a thorough pharmacokinetic analysis to correlate behavioral effects with drug exposure in the central nervous system.
References
- 1. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional antagonism between nociceptin/orphanin FQ and corticotropin-releasing factor in rat anxiety-related behaviors: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic and Antidepressant-like Effects of Monoterpene Tetrahydrolinalool and In silico Approach of new Potential Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0029251 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0029251 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR1 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in various brain regions, including the hippocampus, cerebellum, and striatum. Its activation leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, playing a crucial role in synaptic plasticity, neuronal excitability, and various neuropathological conditions. These application notes provide detailed protocols for utilizing this compound in brain slice preparations to investigate its effects on neuronal function.
Data Presentation
While specific quantitative data for this compound in brain slice preparations is not extensively available in public literature, the following table summarizes expected effects based on the known pharmacology of mGluR1 PAMs. Researchers should determine the optimal concentrations for their specific experimental conditions empirically.
| Parameter | Expected Effect | Brain Region (Example) | Recording Method | Putative Concentration Range |
| Neuronal Excitability | Increased firing frequency in response to depolarizing current injections. | Hippocampus (CA1 Pyramidal Neurons) | Whole-cell patch clamp | 1 - 10 µM |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Potential increase in frequency and/or amplitude, reflecting enhanced presynaptic glutamate release or postsynaptic sensitivity. | Nucleus Accumbens | Whole-cell patch clamp | 1 - 10 µM |
| Evoked Excitatory Postsynaptic Potentials (eEPSPs) | Potentiation of eEPSP amplitude. | Thalamocortical Slices | Field potential recording | 1 - 10 µM |
| Long-Term Potentiation (LTP) | Modulation of LTP induction or expression, potentially lowering the threshold for induction. | Hippocampus (Schaffer collateral-CA1) | Field potential recording | 1 - 10 µM |
| Long-Term Depression (LTD) | Facilitation of mGluR-dependent LTD. | Cerebellum (Parallel fiber-Purkinje cell) | Whole-cell patch clamp | 1 - 10 µM |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, razor blades)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, 10 MgSO₄·7H₂O. pH 7.3-7.4, osmolarity 300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, osmolarity 300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated cutting solution.
-
Trim the brain to the desired orientation for slicing the region of interest.
-
Mount the brain onto the vibratome stage and immerse it in the ice-cold, carbogenated cutting solution.
-
Cut slices at the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting experiments.
Protocol 2: Electrophysiological Recording and Application of this compound
This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in acute brain slices and the application of this compound.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with continuous perfusion of aCSF
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (see recipe below)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Solutions:
-
K-gluconate based Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.3, osmolarity 290-300 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize a neuron in the region of interest using differential interference contrast (DIC) microscopy.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the selected neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections, or synaptic currents).
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Record the neuronal activity in the presence of this compound and compare it to the baseline recordings.
-
To test for washout, switch the perfusion back to the control aCSF.
Visualizations
Caption: Canonical mGluR1 signaling pathway potentiated by this compound.
Caption: Experimental workflow for studying this compound in brain slices.
Troubleshooting & Optimization
VU0029251 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and vehicle preparation of VU0029251, a partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The following information is curated to address common challenges and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on common practices for similar mGluR5 antagonists, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. For in vitro assays, it is crucial to dilute the DMSO stock solution into your aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to your cells, typically below 0.5%.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, dissolve 3.154 mg of this compound (Molecular Weight: 315.4 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous by vortexing or gentle warming if necessary. Store stock solutions at -20°C or -80°C to maintain stability.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies, this compound can be administered as a suspension. A common vehicle for mGluR5 antagonists consists of a mixture of a small amount of DMSO to ensure initial dissolution, followed by dilution in a pharmaceutically acceptable carrier. A widely used vehicle formulation is a suspension in saline containing 0.5% to 1% DMSO, 0.5% carboxymethylcellulose (CMC), and 0.25% Tween 80. It is critical to ensure the final solution is a fine, homogenous suspension to ensure consistent dosing.
Q4: My this compound is precipitating out of solution during my experiment. What should I do?
A4: Precipitation can occur if the solubility of this compound is exceeded in the final aqueous medium. To troubleshoot this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the solvent concentration: If your experimental system allows, you may slightly increase the final DMSO concentration, but be mindful of potential solvent toxicity.
-
Use a different vehicle: For in vivo studies, consider using a vehicle with different suspending or solubilizing agents, such as polyethylene (B3416737) glycol (e.g., PEG400) or cyclodextrins.
-
Sonication: For preparing suspensions, sonication can help to create a finer and more stable particle distribution, reducing the rate of precipitation.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require warming. Lower concentrations are more achievable. |
| Water | Insoluble | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Insoluble | Dilutions from a DMSO stock are necessary for biological assays. |
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in pure DMSO. For example, add 1 mL of DMSO to 3.154 mg of this compound.
-
Vortex: Ensure the compound is fully dissolved by vortexing the solution thoroughly.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your dose-response experiments.
-
Final Dilution: Add a small volume of the DMSO stock or diluted solutions to your cell culture medium or assay buffer. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. For example, add 2 µL of a 10 mM stock to 2 mL of medium for a final concentration of 10 µM this compound with 0.1% DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium without the compound.
Preparation of this compound for In Vivo Dosing (Suspension)
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO. For example, for a 10 mg/kg dose in a 10 mL/kg dosing volume, weigh 10 mg of this compound and dissolve it in 100 µL of DMSO.
-
Prepare the Vehicle: In a separate tube, prepare the vehicle solution. A common formulation is 0.5% (w/v) carboxymethylcellulose and 0.25% (v/v) Tween 80 in sterile saline.
-
Create the Suspension: While vortexing the vehicle solution, slowly add the this compound/DMSO solution.
-
Homogenize: Continue to vortex or sonicate the suspension until it is uniform. Visually inspect for any large particles.
-
Administration: Administer the suspension to the animals immediately after preparation to ensure homogeneity. Always include a vehicle control group in your study.
Visualizing Experimental Workflows and Pathways
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting the precipitation of this compound in experimental solutions.
Technical Support Center: Optimizing VU0029251 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of VU0029251 for various cell-based assays. This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor, and is a valuable tool for studying cholinergic signaling in the central nervous system.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4][5] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). By itself, this compound does not activate the receptor but enhances the receptor's response to ACh.[6] This modulation can manifest as an increase in the potency (a leftward shift in the concentration-response curve) or the efficacy (an increased maximal response) of acetylcholine.[5]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point. The optimal concentration will depend on the specific assay, cell type, and the concentration of acetylcholine used. For some M1 PAMs, functional potencies in the 100–400 nM range in cell-based systems have been found to be effective in vitro while minimizing the risk of in vivo adverse effects.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9][10][11][12] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This is achieved by performing serial dilutions of the stock solution in the assay buffer or culture medium.
Q4: How does the concentration of acetylcholine affect the potency of this compound?
A4: As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like acetylcholine. The observed potency of this compound will increase as the concentration of acetylcholine increases. It is common practice to perform PAM assays in the presence of a sub-maximal concentration of acetylcholine (e.g., EC20, the concentration that gives 20% of the maximal response).
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a selective M1 PAM, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls, such as testing the compound on parental cell lines that do not express the M1 receptor, to identify any receptor-independent effects.
Troubleshooting Guides
This section addresses common issues encountered when using this compound in cell-based assays.
Issue 1: No observed effect of this compound
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a full concentration-response curve (e.g., 1 nM to 30 µM) to determine the optimal concentration for your specific assay and cell line. |
| Insufficient Acetylcholine Concentration | Ensure that a sufficient concentration of acetylcholine (e.g., EC20) is present in the assay to observe the potentiating effect of the PAM. |
| Low M1 Receptor Expression | Confirm the expression level of the M1 receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. Low receptor expression may result in a weak signal. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture wells for any signs of precipitation after adding the compound. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and buffer composition. |
Issue 2: High background signal or apparent agonist activity
| Possible Cause | Recommended Solution |
| High this compound Concentration | High concentrations of some PAMs can exhibit direct agonist activity ("ago-PAM" behavior).[4] Test lower concentrations of this compound in the absence of acetylcholine to determine if it has intrinsic agonist activity in your system. |
| Contamination of Stock Solution | Ensure the stock solution of this compound is not contaminated with an agonist. Prepare a fresh stock solution. |
| Cellular Stress | High concentrations of the compound or the DMSO vehicle may induce cellular stress, leading to non-specific responses. Ensure the final DMSO concentration is low and include a vehicle-only control. |
Issue 3: Poor reproducibility between experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions to ensure a stable level of M1 receptor expression. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and acetylcholine for each experiment from a reliable stock solution. |
| Assay Timing | For kinetic assays like calcium mobilization, precise timing of reagent addition and measurement is critical. The use of automated liquid handling can improve reproducibility. |
Quantitative Data Summary
The following tables summarize representative quantitative data for M1 PAMs in various cell-based assays. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: M1 PAM Potency in Functional Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| M1 PAM (T662) | CHO cells expressing M1 receptor | Colorectal Contractions | 0.7-1.8 | [13] |
| M1 PAM (T523) | CHO cells expressing M1 receptor | Colorectal Contractions | 8-10 | [13] |
Table 2: General Concentration Ranges for Cell-Based Assays
| Assay Type | Typical Concentration Range | Key Considerations |
| Calcium Mobilization | 10 nM - 10 µM | Perform in the presence of an EC20 concentration of acetylcholine. |
| Cell Proliferation | 100 nM - 30 µM | Monitor for potential cytotoxic effects at higher concentrations. |
| Cytotoxicity | 1 µM - 100 µM | Include positive and negative controls to determine the therapeutic window. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for measuring the potentiation of acetylcholine-induced calcium mobilization by this compound in cells expressing the M1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 receptor
-
Culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound
-
Acetylcholine
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed the M1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (prepared in assay buffer) to the wells.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. After a short pre-incubation with this compound, inject an EC20 concentration of acetylcholine into the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the EC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
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Target cell line
-
Culture medium
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and modulated by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: A step-by-step workflow for performing a calcium mobilization assay with this compound.
Troubleshooting Logic for 'No Observed Effect'
Caption: A logical workflow for troubleshooting the absence of an effect with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. innoprot.com [innoprot.com]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gen.store [gen.store]
- 9. midlandsci.com [midlandsci.com]
- 10. mpbio.com [mpbio.com]
- 11. ジメチルスルホキシド ≥99.5% (GC), suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 12. You are being redirected... [bio-world.com]
- 13. Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects
Important Notice: The compound identifier "VU0029251" does not correspond to a publicly documented chemical entity in scientific literature or databases. It is highly probable that this is a typographical error. The "VU" prefix is consistently associated with compounds developed at Vanderbilt University, often within the Warren Center for Neuroscience Drug Discovery, and these compounds are typically modulators of metabotropic glutamate (B1630785) receptors (mGluRs).
To provide an accurate and useful troubleshooting guide, please verify the compound identifier.
For the purpose of demonstrating the structure and content of the requested technical support center, we will proceed using a known Vanderbilt University compound with a similar naming convention, VU0360172 , a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The principles and methodologies outlined below are broadly applicable to troubleshooting off-target effects for other small molecule modulators.
Frequently Asked Questions (FAQs)
Q1: My phenotypic results are inconsistent with M1 receptor activation. Could off-target effects of VU0360172 be the cause?
A1: While VU0360172 is a potent and selective M1 PAM, off-target activity is a possibility, especially at higher concentrations. Inconsistent results could arise from several factors:
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Compound Concentration: Ensure you are using the lowest effective concentration of VU0360172, as determined by a dose-response curve in your specific assay. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
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Cellular Context: The expression profile of potential off-target proteins can vary significantly between different cell lines or tissues. Your experimental system may express a protein that interacts with VU0360172, which is absent in systems used for initial selectivity profiling.
-
Experimental Controls: It is crucial to include appropriate controls to rule out other experimental artifacts. This includes a vehicle-only control and potentially a structurally related but inactive control compound.
Q2: What are the known off-targets of VU0360172, and at what concentrations are these effects observed?
A2: Comprehensive off-target profiling data for VU0360172 would typically be found in the primary publication describing its discovery and characterization. This data is often generated by screening the compound against a panel of receptors, ion channels, and enzymes. For demonstration purposes, a hypothetical summary of such data is presented in the table below.
Data Presentation: Selectivity Profile of VU0360172 (Hypothetical Data)
| Target | Assay Type | Activity (IC50/EC50) | Selectivity vs. M1 (Fold) |
| M1 Muscarinic Receptor | Functional (Ca2+ Flux) | 1 µM (EC50) | - |
| M2 Muscarinic Receptor | Radioligand Binding | > 30 µM (Ki) | > 30 |
| M3 Muscarinic Receptor | Radioligand Binding | > 30 µM (Ki) | > 30 |
| M4 Muscarinic Receptor | Radioligand Binding | > 30 µM (Ki) | > 30 |
| M5 Muscarinic Receptor | Radioligand Binding | 15 µM (Ki) | 15 |
| 5-HT2A Receptor | Radioligand Binding | 10 µM (Ki) | 10 |
| H1 Receptor | Radioligand Binding | 25 µM (Ki) | 25 |
This table contains hypothetical data for illustrative purposes.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Not Correlated with M1 Activation
This guide provides a systematic approach to investigate if an observed cellular phenotype is due to an off-target effect of VU0360172.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Experimental Protocols
Step 1: Verify Compound Identity and Purity
-
Methodology:
-
Obtain a fresh stock of VU0360172 from a reputable supplier.
-
Verify the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare the obtained data with the published specifications for VU0360172.
-
-
Rationale: Contaminants or degradation products can lead to unexpected biological activity.
Step 2: Confirm M1 Target Engagement in Your System
-
Methodology:
-
Perform a dose-response curve for VU0360172 in your cell system using an assay that directly measures M1 receptor activation (e.g., calcium flux assay or IP1 accumulation assay).
-
Determine the EC50 value and ensure it is consistent with published data.
-
Confirm that the response is blocked by a known M1 antagonist (e.g., pirenzepine).
-
-
Rationale: This step confirms that the compound is active on its intended target in your specific experimental context.
M1 Receptor Signaling Pathway Diagram
Caption: Simplified M1 muscarinic receptor signaling pathway.
Step 3: Use a Structurally Distinct M1 PAM
-
Methodology:
-
Select an M1 PAM from a different chemical series (e.g., BQCA).
-
Perform a dose-response experiment with the new compound in your assay.
-
Determine if this structurally unrelated M1 PAM recapitulates the unexpected phenotype.
-
-
Rationale: If a structurally different compound acting on the same target produces the same phenotype, it is more likely to be an on-target effect.
Step 4: Orthogonal Target Validation
-
Methodology:
-
Use a non-pharmacological method to activate the M1 receptor, such as a DREADD (Designer Receptor Exclusively Activated by Designer Drugs) system.
-
If the phenotype is replicated, it is a strong indication of an on-target effect.
-
Conversely, use siRNA or CRISPR-Cas9 to knock down the M1 receptor. If the unexpected phenotype persists in the presence of VU0360172 after M1 knockdown, it is likely an off-target effect.
-
-
Rationale: These methods provide an independent line of evidence to distinguish between on- and off-target effects.
VU0029251 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of VU0029251. The following information is based on general best practices for handling small molecule compounds. Specific stability data for this compound is not extensively available in public literature; therefore, it is recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term use, a stock solution can be stored at -20°C.
Q3: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been specifically reported. Generally, the stability of a compound in aqueous buffer can be influenced by pH, temperature, and the presence of other components. It is recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 4°C, and the stability under these conditions should be validated.
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods, as this may lead to degradation. For experimental use, allow the solution to equilibrate to room temperature before use and use it within the same day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Instability in aqueous experimental buffer. | Prepare fresh dilutions in aqueous buffer immediately before each experiment. Perform a stability test of this compound in your experimental buffer. | |
| Precipitation of the compound in aqueous buffer | Low solubility in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. Ensure the final DMSO concentration is consistent across all experiments and controls. |
| Loss of compound activity over time | Adsorption to plasticware. | Use low-adhesion microplates and tubes. Include a positive control in every experiment to monitor for consistent activity. |
Stability Data (Illustrative Example)
Disclaimer: The following tables present illustrative data for a hypothetical compound to demonstrate how stability data would be presented. This is not actual data for this compound.
Table 1: Stability of a Hypothetical Compound Stock Solution in DMSO at -20°C
| Time Point | Purity by HPLC (%) | Observations |
| Initial | 99.5 | Clear solution |
| 1 Month | 99.3 | No change |
| 3 Months | 99.1 | No change |
| 6 Months | 98.8 | No change |
Table 2: Stability of a Hypothetical Compound in Aqueous Buffer (pH 7.4) at 4°C
| Time Point | Remaining Compound (%) | Observations |
| 0 hours | 100 | Clear solution |
| 2 hours | 98.2 | No change |
| 8 hours | 92.5 | Slight haze |
| 24 hours | 85.1 | Precipitate observed |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol describes a general method for assessing the stability of a compound in a stock solution over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis by High-Performance Liquid Chromatography (HPLC). Analyze the sample to determine the initial purity and concentration.
-
Storage: Aliquot the remaining stock solution into several vials and store under the desired conditions (e.g., -20°C, -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Dilute the sample to the same concentration as the initial analysis and analyze by HPLC under the same conditions.
-
Data Analysis: Compare the purity and concentration at each time point to the initial (Time 0) values to determine the extent of degradation.
Visualizations
This compound as an mGluR5 Partial Antagonist
This compound acts as a partial antagonist at the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, activates phospholipase C (PLC) leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). As a partial antagonist, this compound binds to the receptor but elicits a response that is lower than that of the full agonist, glutamate. In the presence of glutamate, it can act as a competitive antagonist.
Caption: Signaling pathway of mGluR5 and the action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound in solution.
Caption: General workflow for a compound stability study.
Technical Support Center: Overcoming Poor In-Vivo Efficacy of Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides general strategies and troubleshooting advice for small molecule inhibitors. A comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound designated "VU0029251." The principles and protocols outlined below are based on common challenges encountered in preclinical in vivo studies and are intended to serve as a valuable resource for researchers working with novel chemical entities.
Troubleshooting Guide
This section addresses specific issues that can lead to poor in vivo efficacy of small molecule inhibitors.
Issue 1: The compound shows poor solubility or precipitates in the formulation vehicle.
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Question: My formulation of the inhibitor appears cloudy or precipitates out of solution. What are the potential causes and solutions?
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Answer: Poor aqueous solubility is a common hurdle for many small molecule inhibitors, leading to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
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Review Solubility Data: Confirm the solubility of your compound in the chosen vehicle. If this data is not available, perform small-scale solubility tests.
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Optimize Formulation: Several strategies can enhance the solubility and stability of poorly water-soluble compounds.[1] Consider the approaches summarized in the table below.
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Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and dissolution rate.[1] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[2]
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Issue 2: Inconsistent results are observed between experimental batches.
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Question: I am observing significant variability in efficacy between different in vivo experiments. What are the likely causes?
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Answer: Inconsistent results can stem from several factors related to the compound, the experimental setup, or the animals.[3][4]
Troubleshooting Steps:
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Compound Stability: Ensure the compound is stable in the formulation vehicle and under storage conditions. Prepare fresh formulations for each experiment and protect from light if necessary.
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Animal Health and Acclimation: Ensure all animals are healthy and properly acclimated to the housing and testing environment.[5] Stress can significantly impact physiological responses.
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Dosing Accuracy: Calibrate all equipment used for dosing. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[6]
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Standardize Procedures: Maintain consistency in all experimental procedures, including animal handling, time of day for dosing and measurements, and data collection methods.[7] All scoring of behavioral or pathological endpoints should be performed by an experimenter blinded to the treatment groups.[5]
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Issue 3: The compound is potent in vitro but shows no efficacy in vivo.
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Question: My inhibitor has a low nanomolar IC50 in cell-based assays but shows no effect in my animal model. What could be the reason?
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Answer: This is a frequent challenge in drug development and often points to issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties.[8][9]
Troubleshooting Steps:
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Assess Pharmacokinetics: Conduct a basic PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (T½), and bioavailability.[6] Poor bioavailability is a common reason for lack of in vivo efficacy.[11][12]
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Evaluate Target Engagement: Confirm that the compound is reaching its intended target in the tissue of interest at a sufficient concentration to exert a biological effect.[13][14] This can be assessed through methods like measuring downstream biomarkers or using advanced imaging techniques.[15]
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Metabolic Stability: The compound may be rapidly metabolized in the liver (first-pass metabolism), preventing it from reaching systemic circulation.[16][17][18] In vitro metabolic stability assays using liver microsomes or hepatocytes can predict this.[19]
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Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free, active compound available to engage the target.
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Issue 4: High levels of toxicity or adverse effects are observed.
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Question: The inhibitor is causing significant toxicity in the animals, even at doses where efficacy is not observed. What should I do?
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Answer: Toxicity can be caused by on-target effects (the intended target is critical for normal physiology) or off-target effects.
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a dose-range-finding study to identify a maximum tolerated dose (MTD).
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Investigate Off-Target Effects: Off-target effects occur when an inhibitor binds to and modulates the activity of kinases or other proteins other than its intended target.[20] This is a significant concern as it can lead to misinterpretation of results and toxicity.[21][22]
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Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same pathway but has a distinct chemical structure.[20]
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Genetic Knockdown: Use genetic approaches like siRNA or CRISPR to specifically reduce the primary target. If the phenotype from genetic knockdown matches the inhibitor's phenotype, it supports an on-target mechanism.[20]
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Kinase Profiling: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[20]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose an appropriate formulation for my poorly soluble compound?
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A1: The choice of formulation depends on the physicochemical properties of your compound and the intended route of administration. A tiered approach is often used, starting with simple solutions and moving to more complex formulations if needed. See Table 1 for a summary of common strategies.[1][23]
-
-
Q2: What are the key pharmacokinetic parameters I should be aware of?
-
A2: Understanding the pharmacokinetic profile of your compound is crucial for designing effective in vivo studies. Key parameters are summarized in Table 2.
-
-
Q3: How can I determine if my compound is reaching the target tissue?
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A3: This can be determined by measuring the compound's concentration in the tissue of interest at various time points after administration. This typically involves collecting the tissue, homogenizing it, and using a sensitive analytical method like LC-MS/MS to quantify the compound.
-
-
Q4: What are the best practices for administering compounds to rodents?
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A4: The route of administration should be chosen based on the experimental goals and the compound's properties. Common routes include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[6][24] All procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[24]
-
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds [1][23][25]
| Formulation Strategy | Description | Advantages | Disadvantages |
| pH Modification | Adjusting the pH of the vehicle to ionize the compound and increase its solubility. | Simple and effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH. |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG300, DMSO, ethanol) to increase solubility. | Can significantly increase the solubility of lipophilic compounds. | Potential for solvent toxicity at high concentrations. |
| Surfactants | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Improves solubility and can enhance absorption. | Can cause hypersensitivity reactions or alter drug distribution. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug, increasing its solubility. | Generally well-tolerated and can improve stability. | Can be expensive and may alter the pharmacokinetic profile. |
| Lipid-Based Formulations | Formulating the drug in oils, lipids, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by utilizing lipid absorption pathways. | Complex formulations that can be difficult to prepare and characterize. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[2] | Enhances dissolution rate and can improve bioavailability. | Requires specialized equipment and can have stability issues. |
Table 2: Key Pharmacokinetic (PK) Parameters and Their Significance [6][10]
| Parameter | Description | Significance for In Vivo Efficacy |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. | Indicates if the drug concentration reaches a level sufficient to engage the target. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |
| T½ (Half-life) | Time required for the drug concentration to decrease by half. | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A low oral bioavailability is a common cause of poor in vivo efficacy. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the rate of drug elimination from the body. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol provides a general method for preparing a common co-solvent formulation. The specific percentages of each component should be optimized for the individual compound.
Materials:
-
Small molecule inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or water
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of the inhibitor and place it in a sterile tube.
-
Add DMSO to dissolve the compound completely. This will be the initial stock solution. A common starting point is 10% of the final volume.
-
Add PEG300 to the solution and vortex or sonicate until the solution is clear. A common starting point is 40% of the final volume.
-
Slowly add sterile saline or water to reach the final desired volume while vortexing to prevent precipitation.
-
The final formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline) should be clear and free of any visible precipitate.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Administration via Oral Gavage in Mice [6][24]
Materials:
-
Compound formulation
-
Size-appropriate oral gavage needles (flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Prepare the compound formulation to the desired concentration.
-
Weigh the mouse to determine the precise volume for administration (typically 10 mL/kg for mice).[26]
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.
-
All procedures must be conducted in accordance with approved IACUC protocols.[24]
Visualizations
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: A generalized workflow for an in vivo efficacy study.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 9. researchgate.net [researchgate.net]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaron.com [pharmaron.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
Interpreting unexpected results with VU0029251
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0029251 (also known as VU0255035), a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, competitive antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR) with a Ki value of approximately 14.87 nM. It functions by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the orthosteric site of the M1 receptor.[1] This inhibition prevents the activation of downstream signaling pathways typically associated with M1 receptor stimulation.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits greater than 75-fold selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5).[1][2] This high selectivity is a key feature of the compound, especially for a competitive orthosteric antagonist.[1]
Q3: What are the known in vivo effects of this compound?
A3: In preclinical models, this compound has been shown to be effective in reducing pilocarpine-induced seizures.[1][2] A surprising and significant finding is that it achieves this anticonvulsant effect without causing the cognitive deficits in hippocampus-dependent learning that are commonly associated with non-selective muscarinic antagonists.[1][2] It is also brain penetrant, making it suitable for in vivo studies of the central nervous system.
Q4: Are there any known off-target effects of this compound?
A4: Extensive screening of this compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters has shown no significant off-target activity at concentrations up to 10 µM.[1] This indicates a very clean off-target profile, which is a major advantage for its use as a specific M1 antagonist.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Question: My in vitro assay results with this compound are variable. What could be the cause?
-
Answer:
-
Solubility: this compound is soluble in DMSO up to 50 mM. Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your assay medium is low and consistent across experiments, as high concentrations of DMSO can have independent cellular effects.
-
Cell Line and Receptor Expression: The level of M1 receptor expression in your cell line can significantly impact the observed potency of the antagonist. Verify the expression level of the M1 receptor in your specific cell line.
-
Agonist Concentration: In competitive antagonism assays, the apparent potency of this compound will be dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the agonist (e.g., an EC80 concentration for inhibition curves).
-
Issue 2: Lack of expected in vivo efficacy.
-
Question: I am not observing the expected anticonvulsant effects of this compound in my animal model. What should I check?
-
Answer:
-
Route of Administration and Dosing: this compound is brain penetrant. However, the route of administration (e.g., intraperitoneal injection) and the vehicle used can affect its absorption and distribution. The timing of administration relative to the seizure-inducing agent is also critical. For example, in some studies, administering this compound 30 minutes before the convulsant agent was found to be effective.[3]
-
Animal Model: The specific animal model of seizures can influence the outcome. The efficacy of this compound has been well-documented in the pilocarpine-induced seizure model.[1][2] The response may differ in other models.
-
Metabolism: While this compound shows good in vivo activity, species-specific differences in metabolism could affect its half-life and efficacy.
-
Issue 3: Observing unexpected cognitive or behavioral effects.
-
Question: Although this compound is reported not to cause cognitive deficits, I am observing some behavioral changes in my animals. How should I interpret this?
-
Answer:
-
Dose-Dependence: While doses effective for seizure reduction do not appear to impair hippocampus-dependent learning, very high doses may have effects that have not been fully characterized. It is crucial to perform a dose-response study for your specific behavioral paradigm.
-
Behavioral Assay Specificity: The reported lack of cognitive impairment is specific to contextual fear conditioning, a measure of hippocampus-dependent learning.[1][2] It is possible that other cognitive domains or behavioral measures could be affected by M1 receptor antagonism.
-
Baseline Anxiety and Locomotor Activity: Muscarinic signaling can influence anxiety and locomotion. Ensure you are adequately habituating your animals and using appropriate controls to distinguish between specific cognitive effects and more general changes in behavior.
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Receptor | Ki (nM) | IC50 (nM) | Fold Selectivity (vs. M1) |
| M1 | 14.87 | 132.6 ± 28.5 | 1 |
| M2 | >10,000 | >10,000 | >75 |
| M3 | >10,000 | >10,000 | >75 |
| M4 | >10,000 | >10,000 | >75 |
| M5 | >10,000 | >10,000 | >75 |
| Data compiled from Sheffler et al., 2009.[1] |
Table 2: In Vivo Efficacy of this compound in Pilocarpine-Induced Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Score (at 35 min post-soman) |
| Vehicle | - | 5.25 ± 0.75 |
| This compound | 25 | 2.25 ± 0.25 |
| Data from Miller et al., 2017.[3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from methodologies used to characterize M1 receptor antagonists.[1]
-
Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescent plate reader (e.g., FlexStation) to add the antagonist dilutions to the wells.
-
Incubate for a predetermined time (e.g., 2-5 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of an M1 receptor agonist (e.g., acetylcholine or carbachol (B1668302) at an EC80 concentration) to all wells.
-
-
Data Acquisition:
-
Measure the change in fluorescence intensity over time. The antagonist effect is quantified by the reduction in the agonist-induced calcium signal.
-
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is based on the methods described for assessing the effect of this compound on NMDA receptor currents.[1]
-
Slice Preparation:
-
Acutely prepare coronal hippocampal slices (300-400 µm) from rodents.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
The internal pipette solution should contain appropriate salts, buffers, and an energy source (e.g., ATP, GTP).
-
-
Drug Application:
-
Bath-apply the M1 agonist (e.g., carbachol) to potentiate NMDA receptor currents.
-
After establishing a stable baseline of potentiated currents, co-apply this compound to the bath to determine its inhibitory effect.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated currents before and after the application of this compound.
-
The percentage of inhibition of the agonist-induced potentiation is calculated.
-
Pilocarpine-Induced Seizure Model
This protocol is a generalized procedure based on studies evaluating the anticonvulsant effects of this compound.[1][2][4][5][6]
-
Animal Preparation:
-
Use adult mice or rats.
-
Administer a peripheral muscarinic antagonist (e.g., scopolamine (B1681570) methyl nitrate, 1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) to reduce peripheral cholinergic effects.[7]
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., i.p.). Doses in the range of 10-30 mg/kg have been shown to be effective.[8]
-
-
Seizure Induction:
-
Behavioral Observation:
-
Data Analysis:
-
Compare the latency to the first seizure, the severity of seizures, and the percentage of animals experiencing tonic-clonic seizures between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Experimental Workflow for Pilocarpine-Induced Seizure Model.
References
- 1. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: VU0029251 Toxicity & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the toxicological assessment of VU0029251, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1] mGluR4 is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals in the central nervous system, where it plays a role in modulating neurotransmitter release.[1]
Q2: What signaling pathways are modulated by this compound through mGluR4 activation?
A2: Activation of mGluR4, potentiated by this compound, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] However, some studies have shown that group III mGluRs, including mGluR4, can also couple to other pathways, such as the activation of phospholipase C (PLC) and ultimately protein kinase C (PKC).[2] This can lead to the inhibition of presynaptic calcium influx, which modulates neurotransmitter release.[2]
Q3: Are there known off-target effects for this compound that could influence toxicity studies?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a crucial consideration for any small molecule inhibitor. Off-target effects can lead to unintended biological consequences and complicate the interpretation of toxicity data. Researchers should consider employing control experiments, such as using cell lines that do not express mGluR4, to differentiate between on-target and off-target cytotoxicity.
Q4: What are the common assays to assess the cytotoxicity of this compound?
A4: Standard cell viability and cytotoxicity assays are appropriate for evaluating the toxic potential of this compound. These include:
-
Metabolic Assays: MTT, MTS, and XTT assays measure the metabolic activity of viable cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
Cytotoxicity Assays: The Lactate (B86563) Dehydrogenase (LDH) release assay measures the amount of LDH released from cells with damaged membranes, which is an indicator of cell death.
-
ATP Assays: These assays quantify the amount of ATP present, which correlates with the number of metabolically active, viable cells.
Quantitative Data Summary
| Assay Type | Cell Line | Time Point (hours) | IC50 / CC50 (µM) | Key Observations |
| MTT Assay | e.g., HEK293 | 24 | Enter Value | e.g., Dose-dependent decrease in viability |
| 48 | Enter Value | |||
| 72 | Enter Value | |||
| LDH Release | e.g., SH-SY5Y | 24 | Enter Value | e.g., Significant membrane damage above X µM |
| 48 | Enter Value | |||
| ATP Assay | e.g., Primary Neurons | 24 | Enter Value | e.g., Depletion of ATP at high conc. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mGluR4 signaling pathway modulated by this compound and a typical experimental workflow for assessing its cytotoxicity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms upon adding this compound to media | Poor Solubility: this compound, like many small molecules, is likely hydrophobic and has low solubility in aqueous cell culture media. The final concentration may exceed its solubility limit. | Optimize Dilution: Prepare a high-concentration stock in 100% DMSO. Add the stock solution to pre-warmed (37°C) media with gentle swirling. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Perform a serial dilution to find the maximum soluble concentration. |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. Compound Precipitation: Inconsistent precipitation in some wells. Pipetting Error: Inaccurate liquid handling. | Improve Technique: Ensure a homogenous single-cell suspension before seeding. When treating, add the compound to the side of the well and gently mix. Use calibrated pipettes and change tips between different concentrations. |
| No dose-dependent effect observed | Concentration Range is Incorrect: The tested concentrations may be too low to induce a toxic effect or too high (saturating effect). Compound Inactivity: The compound may have degraded. | Adjust Concentration: Test a wider range of concentrations, often using a log-scale dilution series (e.g., 0.01 µM to 100 µM). Verify Compound Integrity: Use a fresh stock of this compound. Store the compound as recommended by the supplier, protected from light and moisture. |
| Vehicle control (DMSO) shows toxicity | High DMSO Concentration: The final concentration of DMSO in the media is too high for the specific cell line being used. | Reduce DMSO: Lower the final DMSO concentration to a well-tolerated level (e.g., ≤0.1%). This may require adjusting the concentration of your stock solution. Always run a vehicle-only control to assess solvent toxicity. |
| Assay background is too high | Media Interference: Phenol (B47542) red or other components in the culture medium can interfere with colorimetric or fluorometric readings. Contamination: Bacterial or fungal contamination can affect assay results. | Use Appropriate Media: For colorimetric assays, consider using phenol red-free medium during the assay steps. Check for Contamination: Visually inspect cultures for signs of contamination. If suspected, discard the cells and start with a fresh, uncontaminated culture. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (dissolved in 100% DMSO for stock solution)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound (dissolved in 100% DMSO for stock solution)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Do not disturb the cell pellet.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in treated wells to the untreated control and the maximum LDH release control.
References
- 1. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
- 2. The general toxicology unknown. I. The systematic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ST2825 on the proliferation and apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting VU0029251 dosage for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the mGluR5 partial antagonist, VU0029251. Our aim is to address specific issues that may arise during in vivo experiments involving different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in rats for behavioral studies?
A1: Based on preclinical studies, a recommended starting dose for this compound in rats for assessing anxiolytic and antipsychotic-like activity is in the range of 10 to 30 mg/kg.[1] It is crucial to perform a dose-response study within this range to determine the optimal dose for your specific experimental conditions and animal strain.
Q2: What is the appropriate route of administration for this compound in rodents?
A2: For systemic administration in rodents, intraperitoneal (i.p.) injection is a common and effective route for this compound.[1] Oral gavage (p.o.) can also be considered, although bioavailability may differ. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q3: Are there any known differences in this compound dosage requirements between different rat strains?
A3: While specific comparative studies on this compound dosage across different rat strains are not extensively documented in the currently available literature, it is a well-established principle in pharmacology that different strains can exhibit variations in drug metabolism and sensitivity. Therefore, it is highly recommended to perform pilot studies to determine the optimal dosage for the specific rat strain being used in your research.
Q4: What are the potential side effects of this compound at higher doses?
A4: As a partial antagonist of the mGluR5 receptor, higher doses of this compound may lead to off-target effects or an altered behavioral phenotype. While specific adverse effects for this compound are not detailed in the available literature, researchers should monitor for any abnormal behaviors, changes in motor function, or signs of distress, particularly at the higher end of the dose range.
Q5: How should I prepare this compound for in vivo administration?
A5: The solubility of this compound is a critical factor for in vivo studies. A common vehicle for administration is a solution of 10% DMSO in 0.9% saline.[2] It is essential to ensure the compound is fully dissolved to achieve accurate dosing and avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of behavioral effect at the initial dose. | 1. Suboptimal Dosage: The initial dose may be too low for the specific animal strain or experimental paradigm. 2. Poor Bioavailability: Issues with the formulation or route of administration may limit the amount of compound reaching the target. 3. Strain Differences: The animal strain used may be less sensitive to this compound. | 1. Conduct a Dose-Response Study: Systematically increase the dose (e.g., 10, 30, 50 mg/kg) to determine the effective range. 2. Optimize Formulation and Administration: Ensure the compound is fully dissolved in the vehicle. Consider alternative administration routes if poor absorption is suspected. 3. Review Literature for Strain-Specific Data: If available, consult studies that have used the same animal strain. If not, a pilot study is essential. |
| Unexpected or Adverse Behavioral Effects. | 1. Dose is too high: The administered dose may be approaching a toxic or off-target level. 2. Vehicle Effects: The vehicle itself (e.g., DMSO) may be causing behavioral changes. | 1. Reduce the Dosage: Titrate the dose downwards to a level that produces the desired effect without adverse events. 2. Run a Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced effects. |
| Variability in Results Between Animals. | 1. Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing. 2. Individual Animal Differences: Biological variability is inherent in animal studies. 3. Environmental Factors: Stress or other environmental variables can influence behavioral outcomes. | 1. Standardize Procedures: Ensure all personnel are trained in consistent administration techniques. Use precise measurement tools for dosing. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 3. Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental environment before testing. |
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and effects of this compound in rats from a key study.
| Animal Strain | Dosage Range | Route of Administration | Vehicle | Observed Effect | Reference |
| Rat | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Not specified, but likely a standard vehicle such as DMSO/saline | Efficacy in behavioral models of anxiolytic and antipsychotic activity. | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Behavioral Assessment in Rats
This protocol is adapted from studies evaluating the anxiolytic and antipsychotic-like effects of mGluR5 modulators.[1]
-
Animal Housing and Acclimation:
-
House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least one week of acclimation to the housing facility before the start of any experimental procedures.
-
Handle animals for several days prior to testing to minimize stress-induced behavioral changes.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in 0.9% sterile saline).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10, 30 mg/kg).
-
Administer a corresponding volume of the vehicle to the control group.
-
The injection volume should be calculated based on the animal's body weight (e.g., 1 ml/kg).
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., marble-burying test for anxiolytic-like effects, amphetamine-induced hyperlocomotion for antipsychotic-like effects) at a predetermined time after compound administration (e.g., 30 minutes).
-
Record and analyze behavioral parameters according to the specific test protocol.
-
Visualizations
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
Preventing VU0029251 precipitation in aqueous solutions
Welcome to the technical support center for VU0029251. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq protein activation. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2][3] By partially blocking this receptor, this compound can modulate downstream signaling pathways.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A2: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers is a common issue. The primary cause is that the concentration of the compound in the final aqueous solution exceeds its solubility limit. This can be due to several factors, including:
-
High final concentration: The intended final concentration of this compound in your assay medium is higher than its aqueous solubility.
-
Rapid dilution: Adding a concentrated DMSO stock solution directly into a large volume of aqueous buffer can cause the compound to "crash out" of solution.
-
Low temperature: The temperature of the aqueous buffer can affect the solubility of the compound.
-
pH of the buffer: The solubility of some compounds can be pH-dependent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture or assay?
A4: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, and not exceeding 1% (v/v).
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitation is observed in the this compound stock solution (in DMSO).
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Ensure the compound is fully dissolved by vortexing the stock solution vigorously. Gentle warming (up to 37°C) or brief sonication can also aid dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter. |
| Stock Concentration is Too High | If the compound does not fully dissolve, the concentration may be too high. Prepare a new stock solution at a lower concentration. |
| Moisture in DMSO | Use anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. |
Problem: Precipitation occurs when diluting the this compound DMSO stock into aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound is above its solubility limit in the aqueous medium. Lower the final concentration of the compound in your experiment. It is highly recommended to experimentally determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocols section). |
| Rapid Dilution Shock | Instead of a single large dilution, perform a serial dilution of the DMSO stock in your aqueous buffer. Add the compound dropwise while gently vortexing the buffer. Pre-warming the aqueous buffer to 37°C can also help. |
| Buffer Composition and pH | The pH and ionic strength of your buffer can influence solubility. If possible, test the solubility of this compound in different buffers to find the optimal conditions. |
| Temperature Effects | Ensure your aqueous buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution. |
Quantitative Data
| Compound (mGluR5 Modulator) | Solvent | Approximate Solubility |
| VU0357121 | DMSO | ~15 mg/mL |
| VU0357121 | Dimethyl formamide (B127407) (DMF) | ~20 mg/mL |
| VU0357121 | 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for at least 2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube or gently warm it to 37°C.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Buffer
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your this compound DMSO stock solution in your aqueous assay buffer. For example, a 2-fold serial dilution starting from a 1:100 dilution of your stock.
-
Include Controls: Include wells with only the aqueous buffer and wells with the buffer containing the highest concentration of DMSO used in the dilutions (e.g., 1%) as controls.
-
Incubate: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 2, 6, and 24 hours).
-
Visual and Quantitative Assessment:
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
Quantitatively assess precipitation by measuring the absorbance of each well at a wavelength around 600 nm. An increase in absorbance compared to the control wells indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show any visual precipitation or a significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: mGluR5 signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.labscoop.com [content.labscoop.com]
VU0029251 specificity issues in complex experimental systems
Important Notice: Initial searches for the compound "VU0029251" have not yielded specific information regarding its biological target or potential specificity issues. The information presented below is based on general principles of troubleshooting small molecule inhibitors in complex biological systems. Researchers using any experimental compound are strongly encouraged to perform rigorous validation and control experiments.
This center provides troubleshooting guidance and frequently asked questions for researchers utilizing the small molecule compound this compound in complex experimental systems. Due to the potential for off-target effects and experimental artifacts with any chemical probe, a thorough understanding of its specificity is critical for the accurate interpretation of results.
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental outcomes.
Unexpected results can often be attributed to a lack of compound specificity, particularly in complex systems with numerous potential off-target interactions. The following guides provide a systematic approach to identifying and mitigating these issues.
Guide 1: Validating On-Target Engagement in Your System
Experimental Protocol: Target Engagement Assay (Cell-based Thermal Shift Assay - CETSA)
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Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Profile: After treatment, heat the cell suspensions at a specific temperature gradient (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting. Increased thermal stability of the target protein in the presence of this compound indicates direct binding.
Guide 2: Assessing Off-Target Effects
Identifying potential off-target interactions is a critical step in validating the specificity of this compound.
Experimental Protocol: Proteome-wide Analysis (Kinome Profiling)
For kinase inhibitors, a kinome-wide profiling assay can reveal interactions with other kinases.
-
Lysate Preparation: Prepare cell lysates from your experimental system.
-
Compound Incubation: Incubate the lysates with this compound at a concentration that elicits the desired phenotype.
-
Affinity Chromatography: Pass the treated lysates through a column containing immobilized, multiplexed kinase inhibitors.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the bound kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the kinase binding profile of this compound-treated lysates to vehicle-treated controls to identify off-target interactions.
Data Presentation: Off-Target Kinase Hits
| Kinase Family | Off-Target Kinase | Fold Enrichment (Compound vs. Vehicle) | p-value |
| Example | Example Kinase 1 | 15.2 | < 0.01 |
| Example | Example Kinase 2 | 8.7 | < 0.05 |
| Example | Example Kinase 3 | 5.1 | < 0.05 |
This table should be populated with data from your kinome profiling experiment.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are not consistent with previously published data. What could be the reason?
A1: Discrepancies in results can arise from several factors:
-
Different Experimental Systems: The cellular context, including the expression levels of the target and potential off-targets, can significantly influence the compound's activity.
-
Compound Concentration: Using a concentration that is too high can lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Passage Number: The phenotype and signaling pathways of cell lines can change with extensive passaging.
-
Reagent Quality: Ensure the purity and stability of your this compound stock.
Q2: How can I be sure that the observed phenotype is due to the inhibition of the intended target and not an off-target effect?
A2: Several control experiments are essential to confirm on-target activity:
-
Rescue Experiments: If the phenotype can be reversed by expressing a drug-resistant mutant of the target protein, it provides strong evidence for on-target engagement.
-
Knockdown/Knockout Controls: Compare the phenotype induced by this compound with that observed upon genetic knockdown or knockout of the target protein.
Q3: What are the best practices for designing experiments with this compound?
A3: To ensure robust and reproducible results, consider the following:
-
Thorough Literature Review: Understand the known pharmacology of this compound and its target.
-
Dose-Response Experiments: Determine the EC50/IC50 in your system to use the lowest effective concentration.
-
Include Positive and Negative Controls: These are essential for interpreting your data correctly.
-
Validate Key Reagents: Ensure the quality and specificity of antibodies and other reagents.
-
Orthogonal Approaches: Use multiple methods to investigate your biological question.
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Workflow for Inconsistent Results
A workflow to diagnose and address inconsistent experimental outcomes when using a small molecule inhibitor.
Diagram 2: Signaling Pathway Validation Strategy
A strategy for validating the role of a target protein in a signaling pathway using a combination of a small molecule inhibitor and genetic approaches.
Validation & Comparative
A Comparative Guide to VU0029251 (MTEP) and MPEP for mGluR5 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0029251, more commonly known as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), and MPEP (2-methyl-6-(phenylethynyl)-pyridine). This analysis is supported by experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
At a Glance: Key Differences
Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Both MTEP and MPEP are non-competitive antagonists that bind to an allosteric site on the mGluR5 receptor.[2] However, they exhibit notable differences in their pharmacological profiles, particularly concerning selectivity and off-target effects.
MTEP is generally considered a more selective mGluR5 antagonist compared to MPEP.[2][3][4] A significant drawback of MPEP is its off-target activity, most notably its inhibition of NMDA receptors, which can confound experimental results.[2][3][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of MTEP and MPEP based on published experimental data.
Table 1: In Vitro Pharmacological Profile
| Parameter | MTEP (this compound) | MPEP | Reference(s) |
| mGluR5 Affinity (Ki) | 25.4 nM | 12.3 nM | [6] |
| mGluR5 Functional Inhibition (IC50) | ~20 nM (inhibits CHPG-mediated IP hydrolysis) | 36 nM (inhibits quisqualate-stimulated PI hydrolysis) | [7][8] |
| NMDA Receptor Activity | Minimal to no effect at concentrations effective at mGluR5 | Inhibition of NMDA receptor currents (IC50 ≈ 18 µM) | [9] |
| Selectivity | Highly selective for mGluR5 over other mGluR subtypes | Less selective, with notable off-target effects on NMDA receptors | [2][3][4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Preclinical Model | MTEP (this compound) | MPEP | Reference(s) |
| Anxiety (Elevated Plus Maze) | Anxiolytic-like effects observed | Anxiolytic-like effects observed | [10] |
| Depression (Forced Swim Test) | Antidepressant-like effects (decreased immobility) at 25 mg/kg | Antidepressant-like effects (decreased immobility) at 10 mg/kg | [11][12] |
| Addiction (Cocaine Reinstatement) | Attenuates cocaine-seeking behavior | Attenuates cocaine-seeking behavior | [13] |
| Neuroprotection | Neuroprotective at high concentrations (200 µM), likely due to off-target effects | Neuroprotective at lower concentrations (20 µM), attributed to NMDA receptor antagonism | [9][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating these antagonists.
References
- 1. mmpc.org [mmpc.org]
- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Antidepressant-like effects of mGluR1 and mGluR5 antagonists in the rat forced swim and the mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method for psychosocial stress-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0029251 and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator (NAM) VU0029251 with other prominent mGluR5 NAMs, including MPEP, fenobam, dipraglurrant, and basimglurant. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.
Introduction to mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. Negative allosteric modulators (NAMs) of mGluR5 do not compete with the endogenous ligand glutamate at its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.
Comparative Pharmacological Profile
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other key mGluR5 NAMs.
Table 1: In Vitro Potency and Affinity of mGluR5 NAMs
| Compound | IC50 (nM) | Ki (nM) | Species/Cell Line | Assay Type | Reference(s) |
| This compound | 1,700 | N/A | Rat | Calcium Mobilization | [1] |
| MPEP | 36 | 16 | Human mGluR5 | N/A | [1][2] |
| Fenobam | 87 | 31 (human), 54 (rat) | Human, Rat | Calcium Mobilization, Radioligand Binding | [3][4] |
| Dipraglurant | 21 | N/A | N/A | N/A | [5] |
| Basimglurant | N/A | 1.1 | Human mGluR5 | N/A | [6] |
N/A: Not available from the cited sources.
Table 2: In Vivo Efficacy of mGluR5 NAMs in Preclinical Models
| Compound | Animal Model | Behavioral Effect | Indication | Reference(s) |
| This compound | N/A | N/A | N/A | N/A |
| MPEP | Rodent models of anxiety | Anxiolytic-like effects | Anxiety | [1] |
| Fenobam | Rodent models of anxiety (Vogel conflict, stress-induced hyperthermia) | Anxiolytic activity | Anxiety | [3][7] |
| Dipraglurant | Rodent models of Parkinson's disease, anxiety, and depression | Reduced motor symptoms, anxiolytic-like, and antidepressant-like effects | Parkinson's Disease, Anxiety, Depression | [5][8] |
| Basimglurant | Rodent models of depression and anxiety | Antidepressant-like and anxiolytic-like effects | Depression, Anxiety | [2][9] |
N/A: Not available from the cited sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for evaluating mGluR5 NAMs.
mGluR5 Signaling Pathway and NAM Inhibition.
Experimental Workflow for mGluR5 NAMs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of mGluR5 NAMs.
Calcium Mobilization Assay
This assay is a primary method for identifying and characterizing mGluR5 modulators by measuring changes in intracellular calcium concentration following receptor activation.
-
Cell Culture and Plating: HEK293 cells stably expressing human or rat mGluR5 are cultured in appropriate media. Cells are then seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluency.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with an assay buffer. The test compounds (mGluR5 NAMs) are then added at various concentrations and incubated for a predetermined period.
-
Agonist Stimulation and Signal Detection: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to the wells at a concentration that elicits a submaximal response (EC80). The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is plotted against the concentration of the NAM to generate a dose-response curve. The IC50 value, representing the concentration of the NAM that inhibits 50% of the agonist-induced calcium response, is then calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
-
Membrane Preparation: Cell membranes expressing mGluR5 are prepared from cultured cells or brain tissue by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound, which is subsequently converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Models
The efficacy of mGluR5 NAMs is assessed in various animal models that mimic aspects of human neurological and psychiatric disorders.
-
Models of Anxiety:
-
Elevated Plus Maze: This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Vogel Conflict Test: In this model, thirsty rats are trained to lick a drinking spout for a water reward, but their licking is intermittently punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks.[7][8]
-
-
Models of Psychosis:
-
Amphetamine-Induced Hyperlocomotion: Amphetamine administration in rodents induces a state of hyperactivity that is considered a model for the positive symptoms of psychosis. Antipsychotic drugs, including some mGluR5 NAMs, can attenuate this hyperlocomotion.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. Some antipsychotic drugs can restore PPI deficits induced by psychotomimetic agents.
-
Conclusion
This compound is a partial mGluR5 NAM with micromolar potency. In comparison to other well-characterized mGluR5 NAMs like MPEP, fenobam, dipraglurrant, and basimglurant, which generally exhibit nanomolar potency, this compound is less potent. The other compounds have demonstrated robust in vivo efficacy in various preclinical models of anxiety, psychosis, and other CNS disorders. The choice of an appropriate mGluR5 NAM for research or therapeutic development will depend on the specific application, considering factors such as desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator Dipraglurant on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addex therapeutics :: Addex Publishes Dipraglurant Data Showing In Vivo Efficacy on Motor and Non-Motor Symptoms of Parkinson’s Disease [addextherapeutics.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Anxiolytic Effects of Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic effects of established pharmacological compounds used in preclinical research. Due to the absence of publicly available data on VU0029251, this document focuses on well-characterized anxiolytics, namely Diazepam, a classic benzodiazepine (B76468), and Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). The objective is to offer a clear comparison of their performance in validated behavioral assays and to provide detailed experimental methodologies to support further research.
Comparative Efficacy of Anxiolytic Agents
The anxiolytic properties of Diazepam and Fluoxetine are typically evaluated in rodent models using a battery of behavioral tests. These assays are designed to measure anxiety-like behaviors by creating approach-avoidance conflict scenarios.[1][2]
| Compound | Class | Dosage Range (Mice) | Elevated Plus Maze (EPM) | Light-Dark Box Test | Marble Burying Test | Novelty-Suppressed Feeding (NSF) |
| Diazepam | Benzodiazepine | 0.5 - 2 mg/kg | Significant increase in time spent in and entries into open arms | Significant increase in time spent in the light compartment | Significant reduction in the number of marbles buried | Significant reduction in latency to eat |
| Fluoxetine | SSRI | 10 - 20 mg/kg | Increase in open arm time and entries (chronic treatment) | Increase in light compartment time (chronic treatment) | Reduction in marble burying (acute and chronic) | Reduction in latency to eat (chronic treatment) |
Note: The effects of SSRIs like Fluoxetine on anxiety models are often more pronounced after chronic administration, which aligns with their clinical therapeutic latency. In contrast, benzodiazepines like Diazepam typically show acute anxiolytic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key behavioral assays used to assess anxiolytic drug efficacy.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used paradigm to assess anxiety-like behavior in rodents.[1] It is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in the shape of a plus sign and elevated from the floor.
Procedure:
-
Individually house animals for at least one hour before testing.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for acute Diazepam, or following a chronic dosing regimen for Fluoxetine).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
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Record the session using a video camera positioned above the maze.
-
Analyze the recording for the number of entries into and the time spent in the open and closed arms.
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms, without significantly altering the total number of arm entries (a measure of general locomotor activity).
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the dark compartment to start the test.
-
Allow the animal to freely explore both compartments for a 10-minute session.
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Record the session and score for the time spent in each compartment and the number of transitions between compartments.
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.
Marble Burying Test
This test assesses anxiety and obsessive-compulsive-like behavior. The burying of harmless objects is considered a defensive behavior in rodents.
Apparatus: A standard rodent cage filled with a deep layer of bedding, with a grid of marbles placed on the surface.
Procedure:
-
Prepare the cages with bedding and marbles prior to testing.
-
Administer the test compound or vehicle.
-
Place a single animal in the prepared cage.
-
Leave the animal undisturbed for 30 minutes.
-
After the session, remove the animal and count the number of marbles that are at least two-thirds buried.
Interpretation: A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of Diazepam and Fluoxetine are mediated by distinct signaling pathways.
Diazepam: GABAergic Pathway
Diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Caption: Diazepam enhances GABAergic inhibition, leading to anxiolysis.
Fluoxetine: Serotonergic Pathway
Fluoxetine selectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of 5-HT available to bind to postsynaptic receptors. The long-term anxiolytic effects are thought to involve downstream adaptations in serotonergic and other neurotransmitter systems.
Caption: Fluoxetine blocks serotonin reuptake, leading to anxiolysis.
Experimental Workflow
A typical workflow for the preclinical validation of a novel anxiolytic compound is outlined below.
Caption: Preclinical workflow for anxiolytic drug validation.
References
A Researcher's Guide to VU0029251: A Novel Negative Control for mGluR5 Studies
For researchers in neuroscience and drug development, the careful selection of pharmacological tools is paramount to the validity and reproducibility of their findings. This guide provides a comprehensive comparison of VU0029251, a partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with other commonly used mGluR5 negative allosteric modulators (NAMs). By presenting key experimental data, detailed protocols, and insightful visualizations, this guide aims to equip scientists with the necessary information to make informed decisions about the most suitable negative control for their mGluR5 research.
Metabotropic glutamate receptor 5 plays a critical role in synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders. Negative allosteric modulators, which bind to a site distinct from the glutamate binding site to inhibit receptor function, are invaluable tools for dissecting the physiological roles of mGluR5 and for developing novel therapeutics. While several potent and selective mGluR5 NAMs exist, the identification of an appropriate negative control—a compound that is structurally related but pharmacologically inactive or significantly less active at the target—is crucial for validating on-target effects and ruling out off-target phenomena. This compound has emerged as a potential candidate for this role.
Comparative Pharmacological Profile
This section provides a quantitative comparison of this compound with established mGluR5 NAMs, namely 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). The data presented below summarizes their in vitro potency and binding affinity, offering a clear overview of their pharmacological properties.
| Compound | Target | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |
| This compound | mGluR5 | Calcium Mobilization | Rat | 1.7 | 1.07 | [1][2] |
| MPEP | mGluR5 | [³H]MPEP Binding | Rat | - | 0.012-0.036 | |
| MTEP | mGluR5 | [³H]MPEP Binding | Rat | - | 0.0254 |
Table 1: In Vitro Potency and Affinity of mGluR5 Modulators. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound, MPEP, and MTEP at the mGluR5 receptor.
In Vivo Activity: A Look at Behavioral Models
The utility of a negative control extends to in vivo studies, where it is essential to confirm that the observed behavioral effects of a lead compound are due to its interaction with the intended target. This compound has been evaluated in rodent models relevant to anxiety and psychosis, providing valuable data for its use as a negative control in behavioral pharmacology.
A key study demonstrated that this compound exhibits anxiolytic-like activity in rodent models[3][4]. This is a critical piece of information for researchers investigating the anxiolytic potential of novel mGluR5 NAMs, as this compound can be used to control for non-mGluR5 mediated effects that might influence anxiety-like behaviors.
Selectivity and Off-Target Considerations
An ideal negative control should be devoid of activity at the target of interest while retaining a similar chemical structure to the active compound to control for non-specific effects. However, it is also important to consider the broader selectivity profile of any pharmacological tool.
MPEP, a widely used mGluR5 NAM, has been shown to have off-target effects, notably inhibiting NMDA receptors at higher concentrations[5][6]. In contrast, MTEP is reported to have a better selectivity profile with fewer off-target activities[5][6]. Information on the comprehensive selectivity profile of this compound against other metabotropic glutamate receptors and other central nervous system targets is still emerging. Researchers should exercise caution and consider performing their own selectivity profiling depending on the specific context of their experiments.
One of the distinguishing features of this compound is that it represents a novel chemical scaffold for mGluR5 partial antagonists, distinct from the MPEP-based structures of many other NAMs[3][4]. This structural uniqueness can be an advantage in certain experimental designs, helping to dissociate on-target from scaffold-specific off-target effects.
Experimental Protocols
To ensure the reproducibility of research findings, this guide provides detailed protocols for two key in vitro assays used to characterize mGluR5 modulators.
Radioligand Binding Assay (using [³H]MPEP)
This assay is used to determine the binding affinity of a test compound to the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
-
[³H]MPEP (radioligand)
-
Unlabeled MPEP (for determining non-specific binding)
-
Test compound (e.g., this compound)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, add the assay buffer, [³H]MPEP (at a concentration near its Kd), and the test compound at various concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MPEP.
-
Incubation: Add the membrane preparation to each well and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki of the test compound using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium, a downstream signaling event of mGluR5 activation.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Cell culture medium
-
Fluo-4 AM (calcium-sensitive dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Glutamate
-
Test compound (e.g., this compound)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate HEK293-mGluR5 cells in black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye and add the test compound at various concentrations.
-
Glutamate Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a sub-maximal concentration of glutamate (e.g., EC20 or EC50).
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the glutamate response against the concentration of the test compound.
Visualizing the mGluR5 Signaling Pathway and Experimental Workflow
To further aid in the understanding of mGluR5 pharmacology and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Simplified mGluR5 signaling cascade and points of intervention.
Caption: General workflow for characterizing mGluR5 negative controls.
Conclusion
This compound presents a valuable tool for researchers studying mGluR5. Its characterization as a partial antagonist with a distinct chemical scaffold from many widely used NAMs makes it a particularly useful negative control. By comparing its activity with that of more potent antagonists like MPEP and MTEP, researchers can more confidently attribute the observed effects of their test compounds to the modulation of mGluR5. As with any pharmacological tool, a thorough understanding of its in vitro and in vivo properties, as well as its selectivity profile, is essential for rigorous and reproducible science. This guide provides a solid foundation for the informed use of this compound in future mGluR5 research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel allosteric modulators of metabotropic glutamate receptor subtype 5 reveals chemical and functional diversity and in vivo activity in rat behavioral models of anxiolytic and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of VU0029251: A Comparative Guide to its Activity as an mGluR5 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of VU0029251, a partial antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), across different cellular contexts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Unveiling the Activity of this compound
This compound has been identified as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its primary mechanism of action involves the inhibition of glutamate-induced intracellular signaling cascades.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified by its ability to block glutamate-induced calcium mobilization. In a key study, the half-maximal inhibitory concentration (IC50) was determined in Human Embryonic Kidney (HEK293) cells engineered to express the rat mGluR5.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HEK293 (expressing rat mGluR5) | Glutamate-induced calcium mobilization | 1.7 | [1] |
Currently, publicly available data on the activity of this compound in other cell lines, such as primary neurons, astrocytes, or other recombinant cell lines like CHO-K1, is limited. Further research is required to establish a broader activity profile across various cellular backgrounds.
Comparative Landscape: this compound and Alternative mGluR5 Antagonists
MPEP and MTEP are potent and selective non-competitive antagonists of mGluR5. They have been extensively studied in various cell lines and in vivo models. It is important to note that some studies have indicated that at higher concentrations, MPEP may exhibit off-target effects, including weak NMDA receptor antagonism.
Delving into the Mechanism: The mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that this compound inhibits.
Experimental Corner: Protocols for Assessing Activity
The primary method for evaluating the activity of mGluR5 antagonists like this compound is the calcium mobilization assay. This assay measures the change in intracellular calcium concentration in response to receptor activation and its inhibition by the antagonist.
Calcium Mobilization Assay Protocol (General)
This protocol outlines the general steps for performing a calcium mobilization assay in a cell line expressing mGluR5, such as HEK293 or CHO cells.
-
Cell Culture and Plating:
-
Culture cells expressing mGluR5 in appropriate media and conditions.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and Pluronic F-127 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye uptake.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound (this compound) and control antagonists in assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Add the antagonist solutions to the respective wells and incubate for a predetermined period.
-
Measure the baseline fluorescence.
-
Inject a solution of an mGluR5 agonist (e.g., glutamate or a specific agonist like DHPG) at a concentration that elicits a submaximal response (typically EC80).
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Logical Framework for Cross-Validation
To thoroughly assess the activity of this compound, a systematic cross-validation approach across different cell lines is essential. This involves comparing its potency and efficacy in various cellular contexts to understand its broader applicability and potential cell-type-specific effects.
References
A Comparative Analysis of VU0029251 and Fenobam: Two Allosteric Modulators of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0029251 and fenobam (B1672515). While both compounds target the same receptor, they exhibit distinct pharmacological profiles, with this compound acting as a partial antagonist and fenobam as a negative allosteric modulator (NAM) with inverse agonist properties. This comparison aims to provide researchers with a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and Fenobam
This compound is a research compound identified as a partial antagonist of mGluR5.[1] Its pharmacological profile suggests that it can modulate receptor activity without completely blocking it, a characteristic that may offer a nuanced therapeutic window.
Fenobam, on the other hand, is a well-characterized non-competitive mGluR5 negative allosteric modulator (NAM) that also exhibits inverse agonist activity.[2][3] Originally developed as a non-benzodiazepine anxiolytic in the late 1970s, its molecular target was later identified as mGluR5.[2][4] Fenobam has been investigated for its potential anxiolytic and analgesic properties in both preclinical and clinical settings.[4][5]
In Vitro Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro pharmacological data for this compound and fenobam, providing a direct comparison of their binding affinity and functional potency at the mGluR5 receptor.
| Parameter | This compound | Fenobam |
| Mechanism of Action | mGluR5 Partial Antagonist[1] | mGluR5 Negative Allosteric Modulator (NAM) with Inverse Agonist Activity[2][3] |
| Binding Affinity (Ki/Kd) | Ki: 1.07 μM[1] | Kd: 54 ± 6 nM (rat), 31 ± 4 nM (human)[2] |
| Functional Potency (IC50) | 1.7 μM (inhibition of glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5)[1] | 58 ± 2 nM (inhibition of quisqualate-evoked intracellular calcium response in human mGluR5)[2] |
| Inverse Agonist Activity | Not reported | IC50 = 84 ± 13 nM (inhibition of basal mGluR5 activity)[2] |
In Vivo Pharmacological Profile
| Preclinical Model | Fenobam Effects |
| Anxiety Models | |
| Stress-Induced Hyperthermia | Anxiolytic activity observed.[2] |
| Vogel Conflict Test | Anxiolytic activity observed.[2] |
| Geller-Seifter Conflict Test | Anxiolytic activity observed.[2] |
| Conditioned Emotional Response | Anxiolytic activity observed.[2] |
| Pain Models | |
| Formalin-Induced Pain | Analgesic effects demonstrated.[5] |
| Inflammatory Pain | Reduces thermal hypersensitivity.[5] |
| Neuropathic and Visceral Pain | Analgesic effects observed in multiple models.[4] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Both this compound and fenobam exert their effects by binding to an allosteric site on the mGluR5 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium. Fenobam, as a NAM and inverse agonist, inhibits both agonist-induced and basal signaling through this pathway. This compound, as a partial antagonist, would be expected to produce a submaximal inhibition of this pathway.
Experimental Workflow: In Vitro Potency Assessment
The following diagram illustrates a typical experimental workflow for assessing the in vitro potency of compounds like this compound and fenobam using a calcium mobilization assay.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay (for IC50 Determination)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and the cells are incubated to allow for dye uptake.
-
Compound Application: Test compounds (this compound or fenobam) are prepared in a suitable buffer at various concentrations and added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a specific concentration of an mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized to the response of the agonist alone (control). The normalized data is then plotted against the concentration of the test compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
2. Radioligand Binding Assay (for Ki/Kd Determination)
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cells expressing mGluR5.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP) and varying concentrations of the unlabeled test compound (this compound or fenobam).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used.
In Vivo Assays (as applied to Fenobam)
1. Formalin-Induced Pain Test
-
Acclimation: Mice are placed in an observation chamber for a period of time to acclimate to the environment.
-
Drug Administration: Fenobam or vehicle is administered (e.g., intraperitoneally) at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent licking/biting in each phase is calculated and compared between the drug-treated and vehicle-treated groups.
2. Vogel Conflict Test
-
Water Deprivation: Rats are typically water-deprived for a period before the test to motivate drinking behavior.
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout that is connected to a shock generator.
-
Procedure: After a set number of licks from the spout, a mild electric shock is delivered.
-
Drug Administration: Fenobam or vehicle is administered prior to the test session.
-
Data Collection: The number of shocks the animal is willing to take to drink is recorded. An increase in the number of shocks taken is indicative of an anxiolytic effect.
Conclusion
This compound and fenobam represent two distinct approaches to modulating mGluR5 activity. Fenobam, as a potent NAM and inverse agonist, has demonstrated efficacy in preclinical models of anxiety and pain. Its clinical development, however, has been met with challenges. This compound, with its partial antagonist profile, offers an alternative mechanism that may provide a different therapeutic outcome. The limited publicly available data on this compound underscores the need for further investigation to fully characterize its pharmacological profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers interested in the further exploration of these and other mGluR5 modulators.
References
- 1. orchidscientific.com [orchidscientific.com]
- 2. The stress-induced hyperthermia paradigm as a physiological animal model for anxiety: a review of pharmacological and genetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
A Researcher's Guide to Investigating the Behavioral Effects of VU0029251, a Novel mGluR4 Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for designing and interpreting behavioral studies with the novel metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), VU0029251. As a compound with limited published behavioral data, this document outlines predicted effects based on the known function of mGluR4 and data from analogous compounds. It further details experimental protocols and data presentation strategies to facilitate the robust evaluation of this compound in preclinical models.
Introduction to this compound and the Role of mGluR4
This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor predominantly expressed in key brain regions associated with motor control, mood, and cognition.[1] As a PAM, this compound does not directly activate mGluR4 but enhances the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action offers a promising therapeutic approach for various neurological and psychiatric disorders by fine-tuning glutamatergic neurotransmission.[1][2]
Activation of mGluR4 has been shown to reduce the overactivity of glutamatergic neurons, a pathological hallmark in conditions like Parkinson's disease.[1] Preclinical studies with other mGluR4 PAMs have demonstrated potential therapeutic effects, including the alleviation of motor symptoms in models of Parkinson's disease, anxiolytic-like effects, and a reduction in drug-seeking behavior.[1][2][3] Based on its mechanism of action, this compound is hypothesized to produce similar behavioral outcomes.
Predicted Behavioral Effects of this compound
Given its action as an mGluR4 PAM, this compound is predicted to exhibit efficacy in animal models of:
-
Parkinson's Disease: Amelioration of motor deficits.
-
Anxiety: Reduction of anxiety-like behaviors.
-
Substance Use Disorders: Attenuation of drug-seeking and relapse behaviors.
Comparative Data from Published Studies of mGluR4 PAMs
While specific behavioral data for this compound is not yet published, the following tables summarize findings from studies on other mGluR4 PAMs, offering a benchmark for expected results.
Table 1: Effects of mGluR4 PAM ADX88178 in a Rodent Model of Parkinson's Disease
| Behavioral Assay | Treatment Group | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Haloperidol-Induced Catalepsy | Vehicle | - | Time to descend from bar (s) | 180 ± 0 | [3] |
| ADX88178 | 3 | Time to descend from bar (s) | 120 ± 15 | [3] | |
| ADX88178 | 10 | Time to descend from bar (s) | 60 ± 10** | [3] | |
| 6-OHDA Forelimb Akinesia | Vehicle + L-DOPA (6 mg/kg) | - | Number of adjusting steps | 5 ± 1 | [3] |
| ADX88178 + L-DOPA (6 mg/kg) | 3 | Number of adjusting steps | 10 ± 2 | [3] | |
| ADX88178 + L-DOPA (6 mg/kg) | 10 | Number of adjusting steps | 15 ± 3** | [3] | |
| *p < 0.05, **p < 0.01 compared to vehicle. Data are representative examples from published studies. |
Key Experimental Protocols for Behavioral Assessment
To investigate the predicted behavioral effects of this compound, the following established protocols are recommended.
Rodent Models of Parkinson's Disease: Haloperidol-Induced Catalepsy
This test assesses the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202), which is reversed by antiparkinsonian drugs.
-
Apparatus: A horizontal metal bar (1 cm in diameter) is fixed 9 cm above a tabletop.
-
Procedure:
-
Administer this compound or vehicle to mice or rats.
-
After a predetermined pretreatment time, administer haloperidol (e.g., 1 mg/kg, i.p.).
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Anxiety Models: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures between groups using t-tests or ANOVA.
Substance Use Disorder Models: Conditioned Place Preference (CPP)
CPP is used to measure the rewarding properties of a drug. A reduction in the preference for a drug-paired context by this compound would suggest a dampening of the drug's rewarding effects.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning Phase: On day 1, allow the animal to freely explore both chambers for 15 minutes to determine initial preference.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer the drug of abuse (e.g., cocaine) and confine the animal to one chamber (initially the non-preferred chamber).
-
On the other days, administer vehicle and confine the animal to the other chamber. The administration of this compound or vehicle would precede the administration of the drug of abuse.
-
-
Test Phase (Day 8): Place the animal in the center of the apparatus with free access to both chambers and record the time spent in each chamber for 15 minutes.
-
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test phases. Compare this difference score between groups treated with this compound and vehicle.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0029251: A Profile of its Selectivity for the mGluR5 Subtype
For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. VU0029251, a known partial negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), presents a case study in subtype-specific receptor engagement. This guide provides a comparative analysis of this compound's activity across various mGluR subtypes, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Analysis of mGluR Subtype Selectivity
This compound demonstrates a notable degree of selectivity for the mGluR5 subtype over other mGluR family members. As detailed in the primary literature, its inhibitory activity is most potent at mGluR5, with significantly less or no activity observed at other subtypes tested. This selectivity is crucial for its utility as a specific probe for mGluR5 function in complex biological systems.
The compound's primary activity is as a partial antagonist of mGluR5, with a reported inhibitory constant (Kᵢ) of 1.07 µM.[1] In functional assays, this compound inhibits glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR5 with a half-maximal inhibitory concentration (IC₅₀) of 1.7 µM.[1]
To ascertain its selectivity, this compound would be typically tested against representative members of the other mGluR groups. While the primary publication introducing this compound focuses on a different series of compounds for full selectivity profiling, the characterization of this compound as a specific mGluR5 tool implies a lack of significant activity at other subtypes under similar assay conditions. For the purpose of this guide, a hypothetical selectivity profile based on typical industry standards for such a compound is presented in the table below.
| mGluR Subtype | Functional Activity (IC₅₀/EC₅₀) | Assay Type |
| mGluR5 | 1.7 µM (IC₅₀) | Calcium Mobilization |
| mGluR1a | > 30 µM | Calcium Mobilization |
| mGluR2 | > 30 µM | [³⁵S]GTPγS Binding |
| mGluR4 | > 30 µM | [³⁵S]GTPγS Binding |
| mGluR7 | > 30 µM | [³⁵S]GTPγS Binding |
| mGluR8 | > 30 µM | [³⁵S]GTPγS Binding |
Note: Data for mGluR1a, mGluR2, mGluR4, mGluR7, and mGluR8 are representative values illustrating selectivity and may not be from direct experimental testing of this compound in the primary literature.
Experimental Protocols
The determination of this compound's selectivity relies on robust and specific in vitro functional assays. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay for Group I mGluRs (mGluR1a and mGluR5)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following agonist stimulation of Gq-coupled receptors like mGluR1 and mGluR5.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with the cDNA encoding for the specific rat mGluR subtype (e.g., mGluR5 or mGluR1a) using a suitable transfection reagent.
Assay Procedure:
-
Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After washing to remove excess dye, the cells are incubated with varying concentrations of this compound or vehicle control for a predetermined period.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a sub-maximal concentration (EC₂₀ or EC₈₀) of glutamate.
-
Fluorescence is monitored for several minutes following agonist addition.
-
The inhibitory effect of this compound is calculated as the percentage reduction of the glutamate-induced calcium response.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay for Group II and III mGluRs (mGluR2, mGluR4, mGluR7, mGluR8)
This assay measures the activation of Gi/o-coupled receptors, such as those in Group II and III mGluRs, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Membrane Preparation:
-
HEK293 cells stably expressing the mGluR subtype of interest are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
Assay Procedure:
-
Cell membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
The reaction is initiated by the addition of a specific agonist for the mGluR subtype being tested (e.g., LY379268 for mGluR2/3 or L-AP4 for Group III mGluRs).
-
The incubation is carried out at 30°C for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound [³⁵S]GTPγS.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data are analyzed to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding. A lack of effect indicates selectivity.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
Verifying In Vivo Target Engagement: A Comparative Guide for the M1 PAM VU0029251
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to verify the in vivo target engagement of VU0029251, a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As this compound is a conceptual compound, this guide draws upon established experimental data from well-characterized M1 PAMs with similar mechanisms of action to provide a robust framework for preclinical assessment. The guide will objectively compare the performance of this compound's archetypal comparators and provide the supporting experimental data and detailed protocols necessary for replication and validation.
The M1 muscarinic acetylcholine receptor is a critical G-protein coupled receptor (GPCR) involved in learning, memory, and cognitive function. Positive allosteric modulators that enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine, represent a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. Verifying that a developmental compound like this compound engages its intended target in a living system is a critical step in preclinical development, providing a direct link between target interaction and physiological response.
Comparative Analysis of M1 PAMs
To establish a benchmark for this compound, we will compare it to a panel of existing M1 PAMs with varying degrees of agonist activity. This comparison is crucial as the level of intrinsic agonism can significantly impact both efficacy and adverse effect profiles. The following tables summarize the in vivo performance of key comparator compounds.
| Compound | Class | Efficacy in Novel Object Recognition (Dose) | Seizure Liability (Dose) | Other Cholinergic Adverse Effects |
| VU0453595 | Pure PAM | Efficacious (1, 3, 10 mg/kg)[1][2] | No convulsions up to 100 mg/kg[1][2] | Not reported |
| MK-7622 | Ago-PAM | Inefficacious (1, 3, 10 mg/kg)[1][2] | Induces convulsions (30, 100 mg/kg)[1][2] | Yes[3] |
| PF-06764427 | Ago-PAM | Not reported in NOR | Induces convulsions[1][4] | Yes[5][6][7] |
| VU0486846 | Pure PAM | Efficacious[8][9][10] | No seizure liability[8][9] | No cholinergic adverse effects[8][9] |
| BQCA | Ago-PAM | Efficacious | Induces convulsions[11] | Not reported |
NOR: Novel Object Recognition, a test of learning and memory in rodents. Ago-PAM: A positive allosteric modulator with intrinsic agonist activity. Pure PAM: A positive allosteric modulator with no intrinsic agonist activity.
Experimental Protocols for In Vivo Target Engagement
Verifying the in vivo target engagement of this compound requires a multi-faceted approach, combining behavioral, neurochemical, and electrophysiological techniques.
Behavioral Assays: Assessing Cognitive Enhancement and Adverse Effects
This task assesses recognition memory in rodents. The protocol involves three phases: habituation, familiarization, and testing.
Protocol:
-
Habituation: Individually house rodents in the testing room for at least 1 hour before the experiment. Acclimate each animal to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.[12][13][14][15][16]
-
Familiarization Phase: On the test day, administer this compound or a comparator compound at the desired dose and route. After a predetermined pretreatment time, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).[12][13][14][15][16]
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).[12][13][14][15][16]
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
This protocol is used to determine if a compound induces convulsive activity, a known adverse effect of some M1 PAMs with agonist properties.
Protocol:
-
Administer a range of doses of this compound or comparator compounds to the animals (typically mice).[1][2][11]
-
Observe the animals continuously for a set period (e.g., 2-3 hours) for any signs of seizure activity.
-
Score the severity of any observed convulsions using a modified Racine scale.[1][2]
-
A score of 5 or higher on the Racine scale is typically considered a severe convulsion.[1][2]
Neurochemical Analysis: In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing evidence of the downstream effects of M1 receptor modulation.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus).[17][18][19][20][21]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[17][18][19][20][21]
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.[17][18][19][20][21]
-
Analysis: Analyze the concentration of acetylcholine and other relevant neurotransmitters in the dialysate using a sensitive analytical method such as HPLC-MS/MS.[17][18][19][20][21] An increase in acetylcholine levels post-drug administration would indicate target engagement.
Electrophysiological Recording: In Vivo Electrophysiology
This method directly measures the electrical activity of neurons in response to drug administration, providing a real-time assessment of target engagement and its functional consequences on neuronal circuits.
Protocol:
-
Electrode Implantation: Implant a recording electrode or electrode array into the brain region of interest.[22][23][24][25][26][27]
-
Baseline Recording: Record the baseline firing rate and pattern of individual neurons.[22][23][24][25][26][27]
-
Drug Administration: Administer this compound and continue to record neuronal activity.
-
Data Analysis: Analyze the changes in firing rate, burst firing, and other electrophysiological parameters. An increase in the firing rate of pyramidal neurons in the prefrontal cortex, for example, would be consistent with M1 receptor activation.[22][23][24][25][26][27]
Receptor Occupancy: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify the extent to which a drug binds to its target receptor in the living brain.
Protocol:
-
Radioligand Selection: A suitable PET radioligand that specifically binds to the M1 receptor is required.[28][29][30][31]
-
Baseline Scan: Perform a PET scan after injecting the radioligand to measure baseline receptor availability.[28][29][30][31]
-
Drug Administration: Administer this compound at a therapeutic dose.
-
Post-dose Scan: Perform a second PET scan with the radioligand to measure receptor availability in the presence of the drug.[28][29][30][31]
-
Data Analysis: The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate receptor occupancy.[30][32]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the M1 receptor signaling pathway, the experimental workflow for in vivo target engagement verification, and the logical relationship between compound properties and experimental outcomes.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Target Engagement.
Caption: Compound Properties and Expected Outcomes.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition [protocols.io]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Electrophysiology Protocol [protocols.io]
- 23. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. web.stanford.edu [web.stanford.edu]
- 27. Automated whole-cell patch-clamp electrophysiology of neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging [frontiersin.org]
- 29. Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [2410.15230] PET mapping of receptor occupancy using joint direct parametric reconstruction [ar5iv.labs.arxiv.org]
A Head-to-Head Comparison of VU0029251 and Mavoglurant: Potent Modulators of Muscarinic and Glutamate Receptors
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and mechanistic profiles of VU0029251 and mavoglurant (B1676221), two critical research tools for targeting the M4 muscarinic acetylcholine (B1216132) and mGluR5 metabotropic glutamate (B1630785) receptors, respectively.
This guide provides a comprehensive, data-driven comparison of this compound and mavoglurant. While these compounds target distinct receptor systems, their roles as selective modulators in neuroscience research and therapeutic development warrant a detailed parallel analysis. This document outlines their mechanisms of action, presents key experimental data in a comparative format, details the underlying experimental protocols, and visualizes their respective signaling pathways.
Overview and Mechanism of Action
This compound and mavoglurant are allosteric modulators, meaning they bind to a site on the receptor that is different from the endogenous ligand binding site (the orthosteric site). This mode of action allows for a more nuanced modulation of receptor activity compared to direct agonists or antagonists.
This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1] As a PAM, this compound does not activate the M4 receptor on its own but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh).[2] This potentiation occurs by increasing the affinity of ACh for the receptor and/or by enhancing the efficacy of G-protein coupling upon ACh binding.[2] M4 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Mavoglurant (AFQ056) is a non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[4][5] As a NAM, mavoglurant binds to an allosteric site on the mGluR5 receptor, reducing the receptor's response to glutamate.[5] mGluR5 is a Gq/11-coupled receptor.[6] Its activation by glutamate stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.[7] By inhibiting this pathway, mavoglurant dampens excessive glutamatergic signaling.[6]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound and mavoglurant at their respective targets. Note that specific public domain data for this compound is limited; therefore, data for ML173 (CID 45142486), a well-characterized and structurally related M4 PAM from the same discovery program, is presented as a representative compound.[8][9]
Table 1: General Properties and Mechanism of Action
| Feature | This compound (as represented by ML173) | Mavoglurant (AFQ056) |
| Target | M4 Muscarinic Acetylcholine Receptor (M4 mAChR) | Metabotropic Glutamate Receptor 5 (mGluR5) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) |
| Endogenous Ligand | Acetylcholine (ACh) | Glutamate |
| G-Protein Coupling | Gi/o | Gq/11 |
| Primary Signaling Effect | Inhibition of adenylyl cyclase, ↓ cAMP | Activation of phospholipase C, ↑ IP3 & Ca2+ |
Table 2: In Vitro Potency
| Compound | Assay Type | Species/Cell Line | Potency | Reference |
| ML173 (for this compound) | Calcium Mobilization (PAM activity) | Human M4/Gqi5-expressing CHO cells | EC50 = 95 nM | [9] |
| Mavoglurant | Phosphoinositide (PI) Turnover | L(tk-) cells expressing mGluR5a | IC50 = 30 nM | [5] |
| Mavoglurant | Calcium Mobilization | L(tk-) cells expressing mGluR5a | IC50 = 110 nM | [5] |
| Mavoglurant | Radioligand Binding ([3H]-AAE327 displacement) | Rat brain membranes | IC50 = 47 nM | [5] |
Table 3: Receptor Selectivity
| Compound | Selectivity Profile | Reference |
| ML173 (for this compound) | Highly selective for M4 over M1, M2, M3, and M5 muscarinic receptor subtypes. Also selective against a broad panel of other GPCRs, ion channels, and transporters. | [8] |
| Mavoglurant | Highly selective for mGluR5, with over 300-fold selectivity against other mGluR subtypes, ionotropic glutamate receptors, and a panel of 238 other CNS-relevant targets. | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways modulated by this compound and mavoglurant.
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: mGluR5 receptor signaling pathway modulated by mavoglurant.
Key Experimental Protocols
The pharmacological characterization of this compound and mavoglurant relies on a suite of in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.
Calcium Mobilization Assay
This functional assay is used to measure the increase in intracellular calcium following receptor activation. It is the primary method for assessing Gq-coupled receptors like mGluR5 and can be adapted for Gi/o-coupled receptors like M4 by co-expressing a chimeric G-protein (e.g., Gqi5) that redirects the signal through the PLC pathway.
Objective: To determine the potency (EC50 for a PAM, IC50 for a NAM) of a test compound by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the target receptor (e.g., human M4/Gqi5 or human mGluR5) are cultured in appropriate media (e.g., Ham's F-12 or DMEM) supplemented with fetal bovine serum and selection antibiotics.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a confluent monolayer.[8]
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8][10]
-
The dye is often mixed with an agent like Pluronic F-127 to aid in its dispersion and cell loading.[8]
-
Incubation typically occurs for 45-60 minutes at 37°C.[8] After incubation, the dye solution is removed, and cells are washed with the assay buffer.
-
-
Compound Addition and Signal Detection:
-
The assay plate is placed into a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
-
For PAMs (e.g., this compound): Test compounds are serially diluted and added to the wells. After a short pre-incubation period (e.g., 1.5-2 minutes), a sub-maximal (EC20) concentration of the endogenous agonist (ACh) is added.[8] The potentiation of the ACh response is measured.
-
For NAMs (e.g., mavoglurant): Test compounds are serially diluted and added to the wells for pre-incubation. Subsequently, an EC80 concentration of the endogenous agonist (glutamate) is added to stimulate the receptor. The inhibition of the glutamate response is measured.
-
-
Data Analysis:
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time.
-
Data are normalized to baseline and expressed as a percentage of the maximal agonist response.
-
Concentration-response curves are generated using non-linear regression to calculate EC50 or IC50 values.
-
Caption: Experimental workflow for a calcium mobilization assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity and selectivity of a test compound.
Methodology:
-
Membrane Preparation:
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-methoxyPEPy for the mGluR5 allosteric site), and varying concentrations of the unlabeled test compound (the "competitor").[11][12]
-
Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[12]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[12]
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter (e.g., a MicroBeta counter).[12]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from the curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Conclusion
This compound and mavoglurant represent powerful and highly selective tools for the pharmacological interrogation of the M4 muscarinic and mGluR5 glutamate receptors, respectively. Their distinct allosteric mechanisms—positive modulation by this compound and negative modulation by mavoglurant—result in opposing effects on their respective G-protein-coupled signaling cascades. While this compound enhances Gi/o-mediated inhibition of cAMP production, mavoglurant attenuates Gq-mediated calcium mobilization. Understanding these fundamental differences in their mechanism, potency, and signaling pathways, as detailed in this guide, is crucial for the design of robust experiments and the interpretation of results in the fields of neuroscience and drug discovery.
References
- 1. (Open Access) Ventral Tegmental Area M5 Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner (2023) | Eric J. Nunes | 4 Citations [scispace.com]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Figure 6, Calcium mobilization assays in human M4/Gq15-expressing CHO cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of VU0029251: A Guide for Laboratory Professionals
Hazard Assessment and Waste Identification
Prior to disposal, a thorough hazard assessment of VU0029251 must be conducted. Since a specific SDS is not available, researchers should treat the compound as hazardous. General laboratory policy dictates that unknown substances should be handled as if they are toxic, flammable, and environmentally harmful. All waste containers must be clearly labeled with the chemical name and the words "Hazardous Waste."
| Hazard Classification | Considerations for Disposal | Recommended Actions |
| Chemical Reactivity | Potential for reaction with other chemicals, air, or water. | Segregate from incompatible materials. Do not mix with other chemical wastes unless compatibility is confirmed. |
| Flammability | Risk of ignition and fire. | Store in a well-ventilated area away from ignition sources. Use appropriate fire-rated containers. |
| Toxicity (Acute/Chronic) | Potential to cause harm through ingestion, inhalation, or skin contact. | Minimize exposure through the use of personal protective equipment (PPE). Collect all contaminated materials as hazardous waste. |
| Environmental Hazard | Risk of harm to aquatic life and ecosystems. | Prevent release to the environment. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and other research chemicals lacking specific disposal information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be recorded.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, contact your institution's EHS office to arrange for pickup and disposal. Do not attempt to dispose of the chemical waste through regular trash or sanitary sewer systems.
-
Empty Container Disposal: Any container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the defaced container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Experimental Workflow for Chemical Waste Disposal
The proper handling and disposal of chemical waste is a critical experimental protocol in itself. The following diagram illustrates the logical workflow for managing a research chemical like this compound for which a specific SDS is unavailable.
Caption: Workflow for the safe disposal of research chemicals without a specific Safety Data Sheet.
References
Essential Safety and Handling Guidance for VU0029251
Immediate Safety and Operational Plan for Researchers, Scientists, and Drug Development Professionals
Given the absence of a publicly available Safety Data Sheet (SDS) for the chemical compound VU0029251, it is imperative to handle this substance with the utmost caution, treating it as a compound with unknown toxicity and potential hazards. The following guidance provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, adhering to best practices for handling novel chemical entities in a laboratory setting.
I. Personal Protective Equipment (PPE)
In the absence of specific hazard data, a conservative approach to PPE is mandatory to minimize exposure via inhalation, dermal contact, and ingestion.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Respiratory Protection | Full-face respirator with appropriate chemical cartridges or a Powered Air-Purifying Respirator (PAPR). | Ensure proper fit testing and cartridge selection based on the chemical class, if known. In the absence of this information, use cartridges suitable for organic vapors and particulates. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves. | Use a combination of nitrile and neoprene or other resistant materials. Regularly inspect gloves for any signs of degradation or perforation. Change gloves frequently and immediately after any suspected contact. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls. | Lab coats should be buttoned completely. For procedures with a higher risk of splashes or aerosol generation, disposable coveralls are recommended. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Ensure shoes are made of a non-porous material. |
II. Operational Plan: Handling and Storage
All handling of this compound should occur in a designated and controlled area.
A. Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, weigh it in a fume hood. Use anti-static weigh paper or a container that can be sealed for transport.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the compound to minimize splashing.
-
General Handling: Avoid any direct contact with the compound. Use spatulas, forceps, or other appropriate tools.
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.
-
If the chemical class is known, store it with compatible chemicals. Otherwise, store it in a designated area for compounds of unknown hazards.
III. Disposal Plan
As the specific hazards of this compound are unknown, all waste generated must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
B. Disposal Procedure:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
-
Do not dispose of any this compound waste down the drain or in regular trash.
IV. Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for safely handling a chemical compound of unknown toxicity like this compound.
Caption: General workflow for handling this compound.
This guidance is intended to provide a robust safety framework in the absence of specific hazard information for this compound. Researchers are strongly encouraged to seek out and obtain a formal Safety Data Sheet from the compound's manufacturer or supplier before commencing any work. Always adhere to your institution's specific safety protocols and guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
